2,6-Diisocyanatotoluene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-diisocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUELTTOHQODFPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Record name | TOLUENE-2,6-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5219 | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026157 | |
| Record name | Toluene-2,6-diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Toluene-2,6-diisocyanate is a liquid. Used in the manufacture of polyurethane foams, elastomers, and coatings; crosslinking agent for nylon 6. (EPA, 1998), Liquid, Colorless to pale-yellow liquid with a sharp, acrid odor; [ACGIH], Colorless to pale-yellow solid or liquid with a pungent odor. | |
| Record name | TOLUENE-2,6-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Benzene, 1,3-diisocyanato-2-methyl- | |
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| Record name | Toluene-2,6-diisocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/735 | |
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Boiling Point |
264 to 271 °F at 18 mmHg (EPA, 1998), BP: 129-133 °C at 18 mm Hg, Specific gravity: 1.22 at 25 °C; BP: 250 °C; FP: 11.3-13.5 °C /80% 2,4:20% 2,6/, 264-271 °F | |
| Record name | TOLUENE-2,6-DIISOCYANATE | |
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| Record name | 2,6-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/735 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
270 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998) | |
| Record name | TOLUENE-2,6-DIISOCYANATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Reaction (NTP, 1992), Decomposes in water, Soluble in acetone, benzene | |
| Record name | TOLUENE-2,6-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5219 | |
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| Record name | 2,6-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.22 at 77 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998) - Denser than water; will sink, 1.22, 1.2244 at 68 °F | |
| Record name | TOLUENE-2,6-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
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| Record name | 2,6-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |
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| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/735 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
6 | |
| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/735 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.5 mmHg at 77 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998), 0.02 [mmHg], VP: 0.5 mm Hg at 25 °C /80% 2,4:20% 2,6/, 2.09X10-2 mm Hg at 25 °C, 0.5 mmHg at 77 °F for 80% 2,4:20%; 2,6 TDI mixture | |
| Record name | TOLUENE-2,6-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Toluene-2,6-diisocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 2,6-TOLUENE DIISOCYANATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/735 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
Commercial toluene diisocyanate typically contains 20% 2,6-toluene diisocyanate. | |
| Record name | 2,6-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to yellow liquid ... turns pale yellow on exposure to air | |
CAS No. |
91-08-7, 9019-85-6 | |
| Record name | TOLUENE-2,6-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Toluene 2,6-diisocyanate | |
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| Record name | 2,6-Toluene diisocyanate | |
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| Record name | 2,6-Toluenediisocyanate | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/26-toluenediisocyanate-results-aegl-program | |
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| Record name | Benzene, 1,3-diisocyanato-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Toluene-2,6-diisocyanate | |
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| Record name | 2-methyl-m-phenylene diisocyanate | |
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| Record name | 1,3-diisocyanato-2-methylbenzene | |
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| Record name | TOLUENE 2,6-DIISOCYANATE | |
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| Record name | 2,6-TOLUENE DIISOCYANATE | |
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| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Melting Point |
68 to 72 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998), 18.3 °C, 68-72 °F | |
| Record name | TOLUENE-2,6-DIISOCYANATE | |
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| Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/735 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthetic Methodologies and Advanced Chemical Production of 2,6 Diisocyanatotoluene
Phosgenation of 2,6-Diaminotoluene: Industrial and Laboratory Approaches
The conventional and most widely used industrial method for producing toluene (B28343) diisocyanate (TDI), including the 2,6-isomer, is the phosgenation of toluenediamine (TDA). lca-data.comgloballcadataaccess.org This process is typically conducted in a multi-step sequence that begins with the nitration of toluene.
The industrial synthesis involves the following key stages:
Nitration of Toluene : Toluene is first nitrated to produce dinitrotoluene (DNT). This step typically results in a mixture of isomers, primarily 2,4-DNT and 2,6-DNT. lca-data.comgloballcadataaccess.org
Hydrogenation of DNT : The dinitrotoluene mixture is then catalytically reduced under hydrogen pressure to form the corresponding toluenediamines (TDA). lca-data.comgloballcadataaccess.org
Phosgenation of TDA : The TDA mixture is treated with phosgene (B1210022) in a solvent. This reaction is carried out under controlled temperature and pressure, yielding a solution of the TDI isomer mixture along with hydrogen chloride (HCl) as a byproduct. lca-data.comgloballcadataaccess.orggoogle.com The crude TDI is then purified through distillation to separate the desired isomers. lca-data.com
This process is generally performed in closed systems to handle the hazardous nature of phosgene and other intermediates. chemanalyst.comgloballcadataaccess.org
Optimization of Reaction Conditions for Isomer Ratio Control
The final ratio of 2,4-TDI to 2,6-TDI in the commercial product is crucial as it dictates the properties of the resulting polyurethane. This ratio is largely determined during the initial nitration step of toluene. lca-data.comnih.gov The standard nitration process typically yields an approximate 80:20 mixture of 2,4-DNT and 2,6-DNT, which is carried through the subsequent hydrogenation and phosgenation steps to produce an 80:20 TDI mixture. lca-data.comnih.govwikipedia.org
Distillation of the raw TDI mixture allows for the production of different commercial grades, including a 65:35 mixture of 2,4-TDI and 2,6-TDI, as well as pure 2,4-TDI. wikipedia.orgchemindigest.com The reactivity of the isocyanate groups is influenced by their position on the toluene ring. In 2,4-TDI, the isocyanate group at the 4-position is significantly more reactive than the one at the 2-position due to less steric hindrance from the methyl group. In the symmetrical 2,6-TDI molecule, both isocyanate groups have similar reactivity, comparable to the 2-position on 2,4-TDI. wikipedia.org Careful control over reaction conditions, particularly temperature, is necessary as higher temperatures can overcome the steric hindrance effects, altering the relative reaction rates.
Exploration of Alternative Phosgene Derivatives (e.g., Triphosgene) in Laboratory Synthesis
Due to the extreme toxicity of phosgene gas, laboratory-scale syntheses often employ safer alternatives. nih.gov Triphosgene (B27547), a stable crystalline solid, serves as a convenient substitute for phosgene. nih.govvinyl.huwikipedia.org It can be used for the conversion of amines to isocyanates and is considered a more manageable reagent for research and small-scale production. vinyl.huwikipedia.orgresearchgate.net The synthesis of TDI at the laboratory scale has been successfully achieved using triphosgene to convert toluenediamine to toluene diisocyanate. metu.edu.tr This approach avoids the complexities and stringent safety measures required for handling gaseous phosgene. nih.gov
Non-Phosgene Routes to 2,6-Diisocyanatotoluene and its Derivatives
Growing environmental and safety concerns associated with the phosgene process have driven research into non-phosgene synthetic routes for isocyanates. rsc.orgresearchgate.netvulcanchem.com These alternative methods aim to eliminate the use of highly toxic phosgene and corrosive byproducts like HCl. researchgate.netionike.com
Carbonylation-Based Methodologies
Carbonylation-based methods represent a significant area of research for phosgene-free isocyanate synthesis. These routes typically involve the reaction of nitro compounds or amines with carbon monoxide or other carbonyl sources. chemanalyst.comvulcanchem.comechemi.com
Key non-phosgene carbonylation approaches include:
Reductive Carbonylation of Nitro Compounds : This method involves the direct reaction of aromatic nitro compounds, such as dinitrotoluene, with carbon monoxide (CO) in the presence of a catalyst to form the corresponding isocyanate. ionike.comechemi.com Various catalysts, including those based on palladium, rhodium, and chromium, have been investigated for this transformation. echemi.comresearchgate.net Research has shown that using palladium catalysts with N-donor ligands can achieve high conversion rates of nitrobenzene (B124822) to phenyl isocyanate, a related aromatic isocyanate. researchgate.net The addition of co-catalysts like molybdenum or iron oxides can further enhance the catalytic activity and yield of diisocyanates. researchgate.net
Oxidative Carbonylation of Amines : This process involves the reaction of amines with carbon monoxide and an oxidizing agent to produce isocyanates. chemanalyst.com
Use of Dimethyl Carbonate : Another approach utilizes dimethyl carbonate as a less hazardous carbonyl source to react with amines, forming carbamates which can then be thermally decomposed to isocyanates. chemanalyst.comionike.comechemi.com This method avoids phosgene and other toxic inputs. echemi.com
While promising, these methods often face challenges such as the toxicity of carbon monoxide, the potential for explosive mixtures with oxygen, and the high cost of catalysts and reagents, which have so far limited their widespread commercialization. chemanalyst.comionike.com
Urethane (B1682113) Cleavage Pathways
Urethane cleavage, also known as the carbamate (B1207046) route, is another significant non-phosgene pathway. chemanalyst.com In this process, an aromatic isocyanate is first reacted with an alcohol to form a stable urethane (or carbamate). This intermediate can then be subjected to further reactions, such as hydrogenation, before being cleaved to yield the desired isocyanate. google.com
The general steps involve:
Urethanization : The starting aromatic isocyanate reacts with an alcohol. google.com
Modification (e.g., Hydrogenation) : The aromatic urethane can be hydrogenated to an aliphatic urethane. google.com
Cleavage : The urethane is then cleaved, often thermally, to release the final isocyanate and regenerate the alcohol. google.comgoogle.com
This pathway offers a route to produce aliphatic isocyanates from aromatic ones and can be adapted for the synthesis of various isocyanate structures. google.com Research has also explored the cleavage of polyurethanes back to their constituent isocyanates and polyols as a recycling method. google.com
Sustainable Chemistry and Green Synthesis Initiatives for Diisocyanatotoluene Production
The drive towards sustainability in the chemical industry has put a strong emphasis on developing "green" synthesis routes for major industrial chemicals like TDI. rsc.orgsolubilityofthings.com The primary goal of these initiatives is the elimination of hazardous reagents like phosgene. rsc.orgsemanticscholar.org
Research in green chemistry for isocyanate production focuses on several key areas:
Phosgene-Free Routes : As detailed in section 2.2, the development of commercially viable non-phosgene methods is a top priority. rsc.orgresearchgate.net This includes advancing carbonylation technologies and urethane cleavage pathways. chemanalyst.comionike.comgoogle.com
Bio-based Feedstocks : Scientists are exploring the use of renewable resources, such as fatty acids and other biomass components, to synthesize bio-based isocyanates. rsc.orgsolubilityofthings.com While currently more focused on producing aliphatic isocyanates, this research opens avenues for reducing the reliance on fossil-based feedstocks for all types of polyurethanes. rsc.org
Catalyst Development : A significant part of green synthesis research involves creating more efficient, selective, and recoverable catalysts for non-phosgene routes, such as the use of magnetic iron oxide catalysts that can be easily separated and reused. ionike.comresearchgate.net
Alternative Carbonyl Sources : The use of carbon dioxide (CO2) as a C1 source is a theoretical ideal, but its high stability presents a significant challenge. ionike.com Research continues into activating CO2 for use in carbonylation reactions. researchgate.net
These green initiatives aim to create safer, more environmentally friendly, and economically viable production methods for isocyanates, though significant challenges remain in developing processes with properties and performance comparable to the established phosgene route. rsc.orgsemanticscholar.org
Table of Reaction Parameters for Toluene Diisocyanate Synthesis
| Synthetic Route | Key Reactants | Typical Conditions | Catalyst/Reagent | Key Outcome/Product |
|---|---|---|---|---|
| Industrial Phosgenation | Toluenediamine (TDA), Phosgene (COCl2) | Controlled temperature and pressure globallcadataaccess.org | Solvent (e.g., o-dichlorobenzene) echemi.com | TDI isomer mixture + HCl lca-data.comgloballcadataaccess.org |
| Laboratory Phosgenation | Toluenediamine (TDA) | Room temperature to 100°C researchgate.netmetu.edu.tr | Triphosgene researchgate.netmetu.edu.tr | TDI metu.edu.tr |
| Reductive Carbonylation | Dinitrotoluene (DNT), Carbon Monoxide (CO) | 60-220°C, High Pressure (e.g., 1400 psi) echemi.comresearchgate.net | Palladium, Rhodium, or Chromium-based catalysts echemi.comresearchgate.net | TDI researchgate.net |
| Urethane Cleavage | Aromatic Urethane | Gas or liquid phase, with or without solvent google.com | Heat, potentially catalysts google.com | Isocyanate + Alcohol google.com |
| Dimethyl Carbonate Route | Amine, Dimethyl Carbonate (DMC) | Liquid phase, e.g., 100°C researchgate.net | e.g., Ytterbium triflate, Lead compounds researchgate.net | Carbamate intermediate, then Isocyanate researchgate.net |
Development of Bio-based Feedstocks for Isocyanate Synthesis
The shift towards a bio-based economy has driven the exploration of renewable resources for the synthesis of isocyanates. While the direct synthesis of this compound from biomass is still an area of active research, significant progress has been made in producing other isocyanates from bio-derived materials, paving the way for future applications in TDI synthesis.
Researchers have investigated various bio-based starting materials, including:
Vegetable Oils and Fatty Acids: These are attractive renewable feedstocks for producing long-chain aliphatic diisocyanates. researchgate.netethernet.edu.et The process often involves converting dicarboxylic acids derived from these oils into dicarboxylic acyl azides, which then undergo thermal Curtius rearrangement to yield the diisocyanate. researchgate.net
Lignocellulosic Biomass: Lignin, a major component of lignocellulosic biomass, is a rich source of aromatic compounds. researchgate.netacs.org Platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural, derived from the hydrolysis and dehydration of cellulose (B213188) and hemicellulose, are key starting points for furan-based monomers. acs.org These can be further processed to create furan-based diisocyanates. rsc.orgresearchgate.net
Plant-Based Oils: Companies are increasingly using plant-based oils, such as castor oil, to develop bio-based polyols. patsnap.com These polyols can then be reacted with isocyanates to produce more sustainable polyurethanes. patsnap.com
The use of bio-based feedstocks presents both opportunities and challenges. While they offer a reduced carbon footprint and decreased reliance on fossil fuels, the inherent variability in the composition of natural materials can complicate process control and product consistency. patsnap.comgoogle.com
Table 1: Examples of Bio-based Feedstocks and Derived Isocyanates
| Bio-based Feedstock | Derived Intermediate/Monomer | Resulting Isocyanate Type | Reference |
| Vegetable Oils | Long-chain dicarboxylic acids | Aliphatic diisocyanates | researchgate.net |
| Lignocellulose | 5-Hydroxymethylfurfural (HMF), Furfural | Furan-based diisocyanates | rsc.orgacs.org |
| Castor Oil | Bio-based polyols | Used with isocyanates for polyurethanes | patsnap.com |
Catalytic Approaches for Reduced Environmental Impact
The development of efficient and environmentally benign catalysts is crucial for the sustainable production of isocyanates. Research has focused on moving away from the hazardous phosgene process towards greener alternatives.
Key catalytic strategies include:
Non-Phosgene Routes: A significant area of research is the synthesis of N-substituted carbamates from amines, urea (B33335), and alcohols, which can then be thermally decomposed to produce isocyanates. researchgate.net For instance, dimethyltoluene-2,4-dicarbamate can be synthesized from 2,4-toluenediamine and dimethyl carbonate using a zinc acetate (B1210297) catalyst, with subsequent decomposition to TDI. researchgate.net
Catalyst Development: Various catalysts have been explored to improve the efficiency and selectivity of these non-phosgene routes. These include metal oxides like TiO2-Cr2O3/SiO2 and ZnO, as well as metal salts like zinc acetate. researchgate.netresearchgate.net Researchers are also investigating the use of nanometer-scale zinc oxide, which has shown high catalytic activity in the synthesis of TDI precursors. researchgate.net
Gas-Phase Technology: Innovations such as gas-phase technology for TDI production have been developed to significantly reduce energy consumption compared to conventional methods. patsnap.com
Catalyst-Free Methods: In some specific reactions, catalyst-free methods are being developed. For example, a low-solvent hydrophosphinylation of isocyanates has been reported that proceeds at room temperature or with mild heating without the need for a catalyst. acs.org
Heteropolyacids: Anderson-type heteropolyacids are being explored as recyclable and environmentally friendly catalysts for the synthesis of toluene diisocyanate under mild reaction conditions. google.com
Table 2: Catalytic Systems for Greener Isocyanate Synthesis
| Catalytic System | Reactants | Product | Key Advantages | Reference |
| Zinc Acetate (Zn(OAc)2) | 2,4-Toluenediamine, Dimethyl Carbonate | Dimethyltoluene-2,4-dicarbamate | Phosgene-free route, High yield | researchgate.net |
| TiO2-Cr2O3/SiO2 | Amines, Urea, Alcohols | N-substituted carbamates | Reusable catalyst, High yields | researchgate.net |
| Anderson-type Heteropolyacid | 2,6-Diaminotoluene, Carbon Dioxide, Phenylsilane | This compound | Mild conditions, Recyclable, Environmentally friendly | google.com |
| Nanometer-scale Zinc Oxide | Dimethyltoluene-2,4-dicarbamate | Toluene Diisocyanate | High catalytic activity | researchgate.net |
Purification and Isolation Techniques for High-Purity this compound
The synthesis of this compound, whether through traditional or greener routes, results in a crude product mixture that requires purification to achieve the high purity necessary for most applications. The primary method for purifying toluene diisocyanate isomers is distillation. wikipedia.org
The crude TDI mixture typically contains the desired 2,4- and 2,6-isomers, as well as unreacted starting materials, byproducts, and solvents. wikipedia.orggoogle.com The purification process often involves a multi-step distillation sequence.
A common industrial process involves:
Initial Separation: The raw TDI mixture is distilled to produce an 80:20 mixture of 2,4-TDI and 2,6-TDI, known as TDI (80/20). wikipedia.org
Further Fractionation: This TDI (80/20) mixture can be further distilled to separate pure 2,4-TDI and a 65:35 mixture of 2,4-TDI and 2,6-TDI, known as TDI (65/35). wikipedia.org
Advanced distillation techniques are employed to maximize the separation efficiency and product purity. This can include distillation columns with dividing walls to separate the product into streams of different boiling points. google.com The process is typically carried out under reduced pressure (0.1 - 40 mbar) and at elevated temperatures (80 - 320 °C) to prevent thermal degradation of the isocyanates. google.com
In addition to distillation, other purification methods can be utilized. For instance, in laboratory settings, techniques like C4 HPLC chain/heme separation have been used to isolate and purify hemoglobin adducts of TDI isomers for analysis. nih.gov Supercritical fluid extraction, using supercritical CO2, has also been explored as a purification method for isocyanate condensates. epo.org
The final purified this compound is a colorless liquid, although commercial samples may appear yellow. wikipedia.orgnih.gov
Reaction Mechanisms and Kinetics of 2,6 Diisocyanatotoluene
Nucleophilic Addition Reactions of Isocyanate Groups
The isocyanate groups of 2,6-TDI are susceptible to attack by nucleophiles such as alcohols, amines, and thiols. vulcanchem.comnih.gov This reactivity is the cornerstone of polyurethane chemistry. rsc.org
The reaction between 2,6-TDI and polyols, which are compounds with multiple hydroxyl (-OH) groups, results in the formation of urethane (B1682113) linkages. This polyaddition reaction is the fundamental basis for producing polyurethanes. rsc.orgitu.edu.tr Both isocyanate groups on the 2,6-TDI molecule are attached to the same aromatic ring, which means the reaction of one isocyanate group influences the reactivity of the second. wikipedia.org
The addition of an alcohol to an isocyanate group can theoretically proceed through either a concerted or a stepwise mechanism. itu.edu.trresearchgate.net
Concerted Mechanism: In this pathway, the alcohol addition occurs across the N=C bond of the isocyanate group in a single, coordinated step, directly yielding the urethane product. itu.edu.tr Computational studies using density functional theory (DFT) have indicated that the concerted path is more energetically favorable and thus more likely to occur than the stepwise route. researchgate.net
Stepwise Mechanism: This alternative route begins with the nucleophilic attack of the alcohol on the carbonyl carbon of the isocyanate group, forming an enol intermediate. This is followed by a subsequent 1,3-proton shift to produce the final urethane. itu.edu.tr
The product stereochemistry can differ between the two mechanisms. Addition across the N=C bond (concerted) typically results in a trans-urethane, while addition via the C=O bond (stepwise) can produce a cis-urethane. itu.edu.tr
The structure of the reacting alcohol significantly impacts the kinetics of urethane formation.
Alcohol Chain Length: Kinetic studies have demonstrated that 2,6-TDI reacts more rapidly with alcohols possessing longer carbon chains compared to those with shorter chains. researchgate.net
Steric Hindrance: The degree of steric hindrance around the hydroxyl group is a critical factor. Primary alcohols are notably more reactive towards isocyanates than secondary alcohols, which are in turn more reactive than tertiary alcohols. uc.eduugent.be Specifically, secondary alcohols exhibit a reactivity that is approximately three times lower than primary alcohols when reacting with 2,6-TDI. researchgate.net This reduced reactivity is attributed to the increased bulkiness of substituents near the reaction site, which impedes the approach of the reactants. poliuretanos.net
The reactivity of the second NCO group in 2,6-TDI is also a key consideration. After the first isocyanate group has reacted, the reactivity of the remaining NCO group decreases. researchgate.net
Table 1: Relative Reactivity of Alcohols with Isocyanates
| Alcohol Type | Relative Reactivity* |
|---|---|
| Primary Hydroxyl (RCH₂-OH) | 100 |
| Secondary Hydroxyl (RR'CH-OH) | 30 |
| Tertiary Hydroxyl (RR'R"C-OH) | 0.5 |
*Relative reactivity based on uncatalyzed reaction at 25°C. poliuretanos.net
To achieve practical reaction rates, especially with less reactive components, catalysts are almost always employed in polyurethane production. atamanchemicals.com
Organotin Catalysts: Compounds like dibutyltin (B87310) dilaurate and tin(II) 2-ethylhexanoate (B8288628) are highly effective catalysts for the gelling reaction (urethane formation). researchgate.net The reaction rate constants show a linear dependence on the concentration of these catalysts. researchgate.net One proposed mechanism involves the activation of the polyol into a tin alkoxide, which then reacts with the isocyanate. uc.edu Another suggests the isocyanate is activated by the catalyst before being attacked by the polyol. uc.edu
The reaction between 2,6-TDI and compounds containing primary or secondary amine (-NH₂ or -NHR) groups is extremely rapid and typically does not require catalysis. poliuretanos.net This reaction leads to the formation of substituted ureas. uc.edu The rate of reaction between an isocyanate and an amine is significantly faster—estimated to be about 10,000 times faster—than the reaction between an isocyanate and water. americanchemistry.com Aliphatic amines generally react more quickly than aromatic amines due to their higher basicity and lower steric hindrance. poliuretanos.net This high reactivity can lead to violent reactions if not properly controlled, especially with primary and secondary amines. hanwha.co.kr
Isocyanate groups also react with thiol-containing compounds (mercaptans, R-SH) to form thiocarbamates (also known as thiourethanes). acs.orgdiisocyanates.org This reaction is physiologically relevant as isocyanates can react with thiol groups present in biomolecules like glutathione (B108866). uzh.ch The rate of this reaction is highly dependent on the surrounding environment. diisocyanates.org Studies on the hydrolysis of bis-thiocarbamates derived from the reaction of glutathione with TDI isomers have been conducted. The 2,6-TDI-bis-thiocarbamate was found to be more stable than the 2,4-TDI adduct, with a much longer pseudo-first-order half-life for solvolysis (2460 minutes for the 2,6-adduct versus 245 minutes for the 2,4-adduct). acs.org
Reaction with Thiol-Containing Compounds for Thiocarbamate Formation
Formation of Bis(S-glutathionyl) Adducts
Under physiological conditions, 2,6-diisocyanatotoluene readily reacts with glutathione (GSH), a crucial intracellular antioxidant, without the need for enzymatic assistance. acs.org When near-equimolar quantities of 2,6-TDI and glutathione are mixed at physiological pH, the primary products are bis(S-glutathionyl) adducts, which form in high yield. acs.org In vitro studies have demonstrated that TDI reacts rapidly with glutathione to form a bis(S)-adduct at physiological pH and temperature. oup.comoup.com The formation of these adducts is a significant pathway as it can mask the reactive isocyanate groups. acs.org Notably, the bis(S-glutathionyl) adduct of 2,6-TDI is more stable compared to the adduct formed from its 2,4-TDI isomer. acs.org This stability suggests that the 2,6-TDI adduct is capable of diffusing from its site of formation. acs.org
The reaction between TDI vapor and GSH primarily yields S-linked bis(GSH)-TDI and, to a lesser extent, mono(GSH)-TDI conjugates where one isocyanate group has been hydrolyzed. nih.gov These findings underscore the importance of glutathione conjugation in the biological fate of 2,6-TDI. uzh.chpdx.edu
Solvolysis and Transcarbamoylation Reactions of Adducts
The bis(S-glutathionyl) adducts of 2,6-TDI are not inert; they can undergo solvolysis and transcarbamoylation reactions. sci-hub.seacs.org These reactions involve the transfer of the isocyanato moiety to other nucleophilic molecules. acs.orgexcli.de The bis(glutathionyl)-2,6-TDI adduct is more stable than its 2,4-TDI counterpart. acs.org This stability influences its ability to act as a carrier, potentially regenerating the reactive isocyanate group in vivo. acs.org
The mechanism is thought to proceed through the formation of these thiocarbamates, which then act as intermediates capable of transferring the carbamoyl (B1232498) group to other molecules containing active hydrogens, such as amines and hydroxyl groups in proteins. excli.deexcli.de This "shuttle" mechanism, facilitated by glutathione, could play a role in the toxic and allergic responses to TDI exposure by delivering the reactive TDI moiety to critical protein targets. nih.gov Studies have shown that GSH-TDI conjugates can transcarbamoylate human albumin, a key carrier protein, at specific lysine (B10760008) residues. nih.gov
Hydrolysis Kinetics of Diisocyanate-Derived Bis-thiocarbamates
The stability of diisocyanate-derived thiocarbamates in aqueous environments varies significantly. The hydrolysis of these adducts is a critical factor in their biological persistence and reactivity. Research on bis-thiocarbamates derived from various diisocyanates, including TDI, and cysteine methyl ester has provided insights into their hydrolysis kinetics. acs.orgnih.gov
Specifically for TDI-derived bis-thiocarbamates, the pseudo-first-order half-life for the 2,6-TDI adduct is significantly longer (2460 minutes) than that of the 2,4-TDI adduct (245 minutes), indicating its greater stability. acs.org The hydrolysis is believed to occur through a base-catalyzed elimination (E1cB) mechanism. acs.orgnih.gov
| Adduct | Second-Order Rate Constant (k) at pH 7.4 (M⁻¹ min⁻¹) | Activation Energy (Ea) (kJ/mol) | Pseudo-first-order Half-life (min) |
|---|---|---|---|
| HDI-CME | 3.36 x 10² | 70.6 | - |
| TDI-CME | 2.49 x 10⁴ | 46.1 | - |
| MDI-CME | 5.78 x 10⁴ | 44.5 | - |
| 2,6-TDI-bis-thiocarbamate | - | - | 2460 |
| 2,4-TDI-bis-thiocarbamate | - | - | 245 |
Oligomerization Reactions
This compound can undergo self-association reactions to form dimers and trimers, which alters the physicochemical properties of the material. mdpi.com
Dimerization: Formation of Uretdiones and Oxazetidin-2-ones
The dimerization of isocyanates can lead to the formation of four-membered rings: uretdiones (also known as diazetidine-2,4-diones) and oxazetidin-2-ones. mdpi.comresearchgate.net The formation of the uretdione ring is generally more thermodynamically and kinetically favorable. mdpi.comresearchgate.net While 2,4-TDI readily forms a dimer, 2,6-TDI does not typically form a dimer under normal storage conditions. mdpi.com This dimerization is a reversible reaction, particularly at elevated temperatures. mdpi.com
Trimerization: Formation of Isocyanurates
The trimerization of 2,6-TDI leads to the formation of a stable six-membered isocyanurate ring. mdpi.comutwente.nl This reaction is often catalyzed and can be carried out at elevated temperatures, typically between 55 and 120°C, to produce polyisocyanates with low monomer content. google.com The trimerization can proceed through a two-step mechanism which is energetically more favorable than a one-step process. mdpi.com This reaction is a key method for creating cross-linked polyurethane networks. utwente.nl
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms of this compound. mdpi.comworldscientific.com DFT calculations have been employed to study the reaction of 2,6-TDI with alcohols, revealing that the addition follows a concerted path which is more likely than a stepwise route. researchgate.net
Computational studies on the oligomerization of TDI have provided detailed insights into the thermodynamics and kinetics of dimer and trimer formation. mdpi.com For instance, G3MP2B3 calculations have shown that only the formation of the uretdione ring is exothermic for phenyl isocyanate dimers, which serves as a proxy for TDI. mdpi.com These studies have also investigated the one- and two-step mechanisms of TDI cyclotrimerization, finding the two-step mechanism to have significantly lower activation barriers. mdpi.com
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) has been employed to investigate the reaction pathways of diisocyanates like 2,6-TDI. researchgate.netnih.gov These calculations help in understanding the energetics of different reaction routes. For instance, in the reaction of 2,4-TDI and 2,6-TDI with poly(3,3-bis-azidomethyl oxetane)-tetrahydrofuran (PBT), DFT calculations revealed the energy profiles of the curing and cross-linking processes. nih.gov
DFT studies on the reaction of 2,4-TDI with cellulose (B213188) showed that direct addition has a high energy barrier, which is significantly reduced when a neighboring β-d-glucose molecule acts as a proton transporter. worldscientific.com Similarly, in the hydrolysis of 2,4-TDI, DFT calculations indicated that water clusters (dimers and trimers) are preferred over water monomers, which aligns with experimental observations of pseudo-first-order rate constants being dependent on the concentration of water. researchgate.net For the reaction between 2,4-TDI and amine compounds, DFT calculations showed that a methanol (B129727) molecule acting as a proton transporter significantly lowers the energy barriers. researchgate.netpku.edu.cn
In the context of oligomerization, G3MP2B3 calculations, a high-accuracy composite method, have been used to study the dimerization and trimerization of TDI isomers. nih.gov These studies identified the most kinetically and thermodynamically favorable oligomerization reactions. nih.gov
Investigation of Transition States and Activation Barriers
The investigation of transition states and activation barriers provides crucial insights into reaction kinetics. For the reaction between PBT and TDI, DFT calculations determined the energy barriers for the different isocyanate groups. The energy barrier for the -NCO group in 2,6-TDI reacting with PBT was found to be 41.53 kcal/mol. nih.gov
Studies on the reaction of phenyl isocyanate with 1-propanol, a model for urethane formation, have explored the transition states for reactions in both alcohol and isocyanate excess. mdpi.com In the presence of excess alcohol, a six-centered transition state is formed. mdpi.com For the cyclodimerization of TDI, the formation of the uretdione ring from the 2,4-TDI dimer had the lowest transition state energy barrier in the gas phase. nih.gov
The activation energy for the reaction of 2,6-TDI with various alcohols has been determined experimentally. researchgate.net For instance, the experimental activation energies for the reactions of aryl isocyanates with alcohols are generally in the range of 17–54 kJ/mol. researchgate.net The hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester showed activation energies of 46.1 kJ/mol for the TDI-CME adduct. acs.org
Solvent Effects on Reaction Kinetics
Solvents can significantly influence the rates of chemical reactions by stabilizing or destabilizing reactants and transition states. allrounder.airsc.org The effect of the solvent on the reaction between a polyol and an isocyanate has been studied using various techniques, confirming that both acceleration and inhibition of polyurethane formation can occur depending on the solvent. researchgate.net
In the reaction of 2,4- and 2,6-TDI with 1-butanol, the use of different solvent mixtures showed deviations from ideal behavior, indicating that the polarity of the transition state and the viscosity of the medium affect the diffusion of reactants. researchgate.net Single point solvent calculations using the polarizable continuum model (PCM) have been employed to study the effect of solvents like benzene (B151609) on the reaction of aromatic diisocyanates with alcohols. researchgate.net For the oligomerization of TDI, the SMD solvent model was used to investigate cyclodimerization reactions. nih.gov
Kinetic Studies and Derivation of Rate Constants
Kinetic studies are essential for determining the rate constants of reactions involving 2,6-TDI. These studies often involve monitoring the concentration of reactants or products over time under controlled conditions. researchgate.netresearchgate.net
Pseudo-First-Order Kinetics in Excess Reactant Systems
To simplify the kinetics, reactions are often carried out with one reactant in large excess. researchgate.net This allows for the application of pseudo-first-order kinetics, where the reaction rate is dependent on the concentration of the limiting reactant. For the reaction of 2,6-TDI with various alcohols, a high molar excess of the alcohol was used to achieve a pseudo-first-order dependence on the 2,6-TDI concentration. researchgate.net Similarly, the kinetics of the reaction of MDI isomers with alcohols were studied under pseudo-first-order conditions with a high molar excess of the alcohol. researchgate.net
Impact of Catalyst Concentration on Reaction Rates
Catalysts are frequently used to accelerate the reaction between isocyanates and alcohols. The concentration of the catalyst can have a significant impact on the reaction rate. In the reaction of 2,6-TDI with alcohols catalyzed by tin(II) 2-ethylhexanoate, the rate constants were found to depend linearly on the catalyst concentration. researchgate.net Similarly, for the reaction of isophorone (B1672270) diisocyanate with a hydroxyl-functionalized polyisoprene, the concentration of the dibutyltin dilaurate catalyst influenced the selectivity of the reaction. researchgate.net An increased concentration of phospholine (B1168861) oxide, used as a catalyst, also influences the reaction rate. google.com
Comparative Reactivity of Isocyanate Groups in this compound
In diisocyanates, the reactivity of the two isocyanate groups can differ. In 2,6-TDI, the two isocyanate groups are in symmetrical positions relative to the methyl group. mst.dk However, after one isocyanate group has reacted, the reactivity of the remaining group decreases. researchgate.net This is a common phenomenon observed in diisocyanates. For example, in 2,4-TDI, the isocyanate group at the 4-position is significantly more reactive than the one at the 2-position. rsc.org
Table 1: Activation Energies for Reactions Involving Toluene (B28343) Diisocyanate (TDI) Isomers
| Reactants | Catalyst/Conditions | Activation Energy (Ea) | Source |
|---|---|---|---|
| 2,6-TDI + PBT | DFT Calculation | 41.53 kcal/mol | nih.gov |
| Aryl Isocyanates + Alcohols | Experimental | 17-54 kJ/mol | researchgate.net |
| TDI-CME Hydrolysis | Experimental | 46.1 kJ/mol | acs.org |
| 2,4-TDI + Cellulose | DFT with β-d-glucose | 16-18 kcal/mol | worldscientific.com |
| 2,4-TDI + Cellulose | DFT Direct Addition | 32-34 kcal/mol | worldscientific.com |
Polymer Science and Materials Applications of 2,6 Diisocyanatotoluene
Synthesis of Polyurethane Polymers
2,6-Diisocyanatotoluene is a key monomer in the production of polyurethanes. nih.goviarc.fr The highly reactive isocyanate groups (-N=C=O) readily react with compounds containing active hydrogen atoms, such as polyols, to form the urethane (B1682113) linkages that constitute the backbone of polyurethane polymers. vulcanchem.comarena-chemical.com The symmetric nature of the 2,6-TDI isomer can influence the morphology and properties of the resulting polyurethane. vt.edu
Flexible Polyurethane Foams (e.g., bedding, seating)
TDI, as a mixture of 2,4- and 2,6-isomers, is extensively used in the manufacturing of flexible polyurethane foams. sabtechmachine.comca.gov These foams are integral to numerous consumer and industrial products, including furniture cushioning, automotive seating, mattresses, and carpet underlay. arena-chemical.comcanada.ca The most common commercial grade is TDI-80/20, which contains 80% 2,4-TDI and 20% 2,6-TDI. marchem.com.cnsabtechmachine.com Another mixture, TDI-65/35 (65% 2,4-TDI and 35% 2,6-TDI), is also utilized, particularly for polyester-type flexible foams and high-load applications. sabtechmachine.comgoogle.com
The ratio of the 2,4- and 2,6-isomers in the TDI mixture has a notable impact on the final properties of the flexible foam. sabtechmachine.com Research has shown that increasing the content of the symmetric 2,6-TDI isomer can enhance the perfection of microphase separation in the polymer structure. vt.edu This improved microphase separation, along with increased hydrogen bonding of the hard segments, contributes to a higher rubbery storage modulus in the foam. vt.edu The elasticity of TDI-based foams is a key advantage, and they can be formulated to achieve lower densities compared to foams made with other isocyanates. sabtechmachine.com
Table 1: Common TDI Isomer Mixtures for Flexible Foam Production
| TDI Grade | 2,4-TDI Isomer Content (%) | 2,6-TDI Isomer Content (%) | Primary Application |
|---|---|---|---|
| TDI-80/20 | 80 | 20 | General flexible polyurethane foam marchem.com.cnsabtechmachine.com |
| TDI-65/35 | 65 | 35 | High-load and polyester-type flexible foam sabtechmachine.comgoogle.com |
Rigid Polyurethane Foams (e.g., insulation)
While TDI was used in the early development of rigid polyurethane foams, it is now used in very limited quantities for this application. sabtechmachine.com The high NCO (isocyanate) content of TDI can lead to excessive heat generation and a strong odor during the foaming process for rigid foams. sabtechmachine.com Consequently, other isocyanates are now predominantly used for manufacturing rigid polyurethane foam for insulation and other structural applications. quora.com When TDI is used, it is typically in the form of a prepolymer or as crude TDI. sabtechmachine.com
Polyurethane Elastomers
This compound is a component in the synthesis of polyurethane elastomers, which are materials exhibiting rubber-like elasticity. nih.govnih.gov These elastomers find use in a variety of applications, including coated fabrics, clay-pipe seals, wheels, rollers, and automotive components. nih.govarena-chemical.comcanada.ca The properties of the elastomer can be tailored by adjusting the TDI isomer ratio and the type of polyol used in the formulation. google.comgoogle.com
Studies have explored the use of TDI prepolymers enriched in the 2,6-TDI isomer for creating polyurethane/urea (B33335) elastomers. google.comgoogle.com For instance, reacting a TDI prepolymer containing at least 25% by weight of the 2,6-isomer with a curative like trimethylene glycol di(p-aminobenzoate) can produce elastomers with specific performance characteristics. google.com The symmetric structure of 2,6-TDI can contribute to improved hydrogen bonding and hard domain stiffness in the elastomer, influencing its mechanical properties. vt.edu
Polyurethane Coatings and Adhesives
TDI, including the 2,6-isomer, is a crucial raw material for producing high-performance polyurethane coatings and adhesives. nih.govmarchem.com.cniarc.fr These products are valued for their excellent adhesion, durability, and weather resistance. arena-chemical.com Applications for TDI-based polyurethane coatings are extensive and include floor finishes, wood sealers, and protective coatings for aircraft and commercial vehicles. nih.gov Similarly, polyurethane adhesives derived from TDI are used to bond a wide range of materials, such as wood, metal, and plastics. arena-chemical.com
Commercial products like Desmodur® T 65 N, a mixture of 2,4- and 2,6-TDI in a 67:33 ratio, are specifically marketed for use in polyurethane coatings and adhesives. ulprospector.com The choice of TDI isomer ratio allows for the fine-tuning of properties like cure time and the final mechanical strength of the coating or adhesive. marchem.com.cn
Cross-linking Agent in Polymer Systems (e.g., Nylon-6)
Beyond its primary role in polyurethane synthesis, this compound also serves as a cross-linking agent for other polymer systems. nih.govnih.goviarc.fr A notable application is its use as a cross-linking agent for Nylon-6. vulcanchem.comportfolio-pplus.com The isocyanate groups of 2,6-TDI can react with the amide groups present in the nylon polymer chains, creating a cross-linked network. This cross-linking process can modify the properties of the nylon, potentially improving its thermal stability and mechanical strength.
Biomedical Applications of Polyurethane-based Materials
Polyurethanes, some of which are synthesized using TDI, are valued in the biomedical field for their biocompatibility, durability, and versatility. nih.govsynthesia.com These materials are used in a wide array of medical devices and applications. synthesia.com
The applications for biomedical polyurethanes are diverse and include:
Cardiovascular devices : Used for insulation in pacemakers, artificial heart components, catheters, and stent coatings. synthesia.com
Orthopedics : Employed in bone substitutes, cartilage repair, and ligament reconstruction. synthesia.com
Wound care and surgery : Utilized in dressings and as tissue adhesives. synthesia.com
Tissue engineering : Serves as a scaffold material for applications like artificial skin and nerve regeneration. synthesia.com
The development of new biobased polyurethanes is an active area of research, aiming to create materials with advanced properties like controlled degradation for drug delivery systems and tissue engineering scaffolds. nih.gov The specific isocyanate, including potentially TDI-based systems, is chosen to achieve the desired combination of mechanical properties and biological response for the intended application.
Implantable Devices
Polyurethanes (PUs) are recognized as a significant class of biocompatible materials, making them suitable for the design of various medical devices. researchgate.net The segmented structure of PUs, consisting of soft and hard segments, imparts both elastomeric features and high mechanical strength, which can be tailored by carefully selecting the chemical precursors, including the diisocyanate. researchgate.net
The use of this compound has been noted in the context of polyurethane foams for implantable devices. For instance, studies have investigated the degradation of polyurethane foam covers used in breast implants. sigmaaldrich.com Research on the Même breast implant identified the release of 2,6-toluene diamine, a derivative indicating the presence of this compound in the original polyurethane foam structure. sigmaaldrich.com The selection of a specific diisocyanate isomer like 2,6-TDI is critical as its structure influences the degradation profile and the resulting byproducts of the implant over time. Furthermore, patents for implantable filters have listed this compound as a potential constituent in the synthesis of the device's polymeric components. google.com
Tissue Engineering Scaffolds
Tissue engineering aims to repair or regenerate tissues by combining a scaffold with living cells or bioactive molecules. researchgate.net The scaffold's properties, which are heavily dependent on its composition, are critical for success. researchgate.net An ideal scaffold should be biocompatible, bioresorbable, and possess a highly porous and interconnected structure to support cell attachment, growth, and nutrient exchange. researchgate.net
Polyurethanes are used to fabricate biodegradable scaffolds due to their excellent mechanical properties and biocompatibility. aidic.it The choice of diisocyanate is a determining factor in the final properties of the PU scaffold. Aromatic diisocyanates, such as this compound, are known to produce polyurethanes with superior mechanical properties compared to those made from aliphatic isocyanates. mjbas.com This strength is essential for scaffolds that need to match the mechanical environment of the host tissue. researchgate.net
The synthesis of biodegradable polyurethane scaffolds based on polycaprolactone, for example, utilizes diisocyanates to create the polymer network. aidic.it By controlling the reaction between the diisocyanate, like 2,6-TDI, and a polyol, it is possible to create scaffolds with customized physical properties and degradation rates suitable for specific tissue regeneration applications. researchgate.netaidic.it
Advanced Material Design and Performance Enhancement
The precise structure of the this compound monomer is a key tool for polymer chemists to design materials with specific and enhanced performance characteristics.
Tailoring Polymer Properties through this compound Reactivity
The reactivity of the two isocyanate (-NCO) groups on the toluene (B28343) ring is central to the formation of polyurethanes. aidic.it In this compound, the methyl group is positioned between the two isocyanate groups. This arrangement creates significant steric hindrance, making the isocyanate groups less reactive compared to the 4-position isocyanate group in its 2,4-TDI isomer.
This difference in reactivity is a powerful tool for polymer synthesis. It allows for a more controlled, stepwise polymerization process. For example, in a reaction with a diol, one isocyanate group can react first, forming a prepolymer, before the second, more hindered group reacts under different conditions or at a slower rate. This control over the polymerization sequence directly influences the final polymer's architecture, such as the arrangement and length of hard segments, which in turn dictates the material's mechanical and thermal properties. researchgate.net By carefully selecting 2,6-TDI, chemists can fine-tune properties like tensile strength, modulus, and elongation at break to meet the demands of high-performance applications.
Table 1: Influence of Isocyanate Structure on Polyurethane Properties
| Property | Influence of this compound | Research Finding |
| Reactivity | The methyl group creates steric hindrance, leading to lower reactivity of the -NCO groups compared to 2,4-TDI. | Aromatic isocyanates are generally more reactive than aliphatic ones, but the specific isomer structure fine-tunes this reactivity. aidic.itmjbas.com |
| Hard Segment Formation | The symmetric structure can lead to more regular and potentially more crystalline hard segments in the polyurethane. | Diisocyanate chain symmetry is an important factor for the hard segment structure of polyurethanes. mjbas.com |
| Mechanical Properties | Can be used to create polyurethanes with high modulus and tensile strength due to efficient hard segment packing. | The mechanical properties of aromatic isocyanate-based polyurethanes are generally better than aliphatic ones. mjbas.com |
This table is generated based on established principles of polymer chemistry to illustrate the effects of the isomer's structure.
Development of Novel Polyurethane Architectures
The unique reactivity of this compound is instrumental in the development of novel and complex polyurethane architectures beyond simple linear chains. These advanced structures can exhibit significantly enhanced properties.
One area of development is in hyperbranched polymers. These materials have a highly branched, tree-like structure with a high density of functional end groups. acs.org Compared to their linear counterparts, hyperbranched polymers display desirable properties such as low viscosity, high solubility, and good compatibility with other materials. acs.org The controlled reactivity of 2,6-TDI can be exploited in the synthesis of hyperbranched polyurethanes, allowing for the precise build-up of the branched structure.
Furthermore, 2,6-TDI can be used as a building block in segmented block copolymers. researchgate.net In these materials, alternating soft and hard segments provide a unique combination of elasticity and strength. The specific geometry and bonding of 2,6-TDI can influence the microphase separation between these segments. Strong intermolecular interactions involving the urethane groups are crucial for the formation of well-defined domains, which is essential for the material's performance. researchgate.net The ability to create novel liquid crystalline polyurethanes using specific diisocyanates like TDI showcases the potential for creating highly ordered, advanced materials. researchgate.net
Analytical Methodologies for 2,6 Diisocyanatotoluene and Its Metabolites
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the molecular structure of 2,6-diisocyanatotoluene. Techniques such as NMR, FT-IR, and mass spectrometry provide unique insights into the compound's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for the structural analysis of 2,6-TDI and for differentiating it from its isomer, 2,4-TDI. The chemical shifts (δ) of the protons are influenced by the electronic effects of the adjacent isocyanate and methyl groups.
In 2,6-TDI, the methyl group is positioned between two isocyanate groups, which results in a different electronic environment compared to the 2,4-isomer. tsijournals.com This distinction allows for the determination of the isomer ratio in commercial TDI mixtures by integrating the peak areas of the methyl and aromatic protons. tsijournals.comresearchgate.net For 2,6-TDI, the methyl protons are more shielded and thus resonate at a lower δ value (upfield) compared to those in 2,4-TDI. tsijournals.com A study using a 300 MHz NMR spectrometer reported specific chemical shifts for the protons of 2,6-TDI. researchgate.net The proton H(b), located between the two isocyanate groups, appears as a broad singlet, while the proton H(a) couples with H(b) and appears as a doublet with a typical ortho coupling constant (Jab) of 8.1 Hz. researchgate.net
Table 1: Proton (¹H) NMR Chemical Shifts for this compound
This table summarizes the reported chemical shift values for the distinct protons in the 2,6-TDI molecule.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) |
| Methyl Protons | ~1.6 | Singlet | N/A |
| Aromatic Proton (Ha) | 6.940 | Doublet | 8.1 Hz |
| Aromatic Proton (Hb) | 7.247 | Broad Singlet | N/A |
Data sourced from research determining TDI isomer ratios. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is highly effective for identifying the functional groups present in 2,6-TDI, most notably the isocyanate group (-N=C=O). This group exhibits a strong and very characteristic absorption band in the infrared spectrum.
Table 2: Characteristic FT-IR Absorption Bands for this compound
This table highlights the key infrared absorption frequencies used to identify 2,6-TDI.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Isocyanate (-N=C=O) | ~2234 - 2270 | Strong, Sharp Stretching Vibration |
| Aromatic C=C | ~1501 - 1508 | Stretching Vibration |
| Aliphatic C-H | ~2938 - 2976 | Stretching Vibration |
Data compiled from studies on polyurethane synthesis and analysis. researchgate.netresearchgate.net
Mass Spectrometry (MS) and Electrospray MS (ESI-MS)
Mass spectrometry provides detailed information on the molecular weight and fragmentation pattern of 2,6-TDI, confirming its elemental composition and structure. The compound has a molecular formula of C₉H₆N₂O₂ and a molecular weight of approximately 174.16 g/mol . mzcloud.orgnih.gov
In GC-MS analysis, 2,6-TDI typically shows a prominent molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 174. nih.govd-nb.info Common fragments are observed at m/z 146, corresponding to the loss of a carbonyl group (-CO), and m/z 118. nih.gov Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC), is particularly useful for analyzing derivatized isocyanates and their reaction products in biological or complex matrices. nih.govacs.org For instance, Ionspray MS, a variant of ESI, has been used to characterize the adduction products of 2,6-TDI with hemoglobin. nih.gov
Table 3: Key Mass-to-Charge (m/z) Peaks in the Mass Spectrum of this compound
This table lists the principal ions observed during the mass spectrometric analysis of 2,6-TDI.
| m/z Value | Ion Identity |
| 174 | Molecular Ion [M]⁺ |
| 146 | [M-CO]⁺ |
| 118 | Further Fragmentation |
Data sourced from the NIST Mass Spectrometry Data Center and pyrolysis studies. nih.govd-nb.info
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating 2,6-TDI and its metabolites from complex mixtures and for their precise quantification, particularly in environmental and biological monitoring.
High-Performance Liquid Chromatography (HPLC) with UV and Electrochemical Detection
HPLC is a widely used technique for the analysis of 2,6-TDI and its metabolite, 2,6-TDA. Due to the high reactivity of the isocyanate groups, airborne TDI is typically sampled using a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (B120316) (2MP), which forms a stable urea (B33335) derivative that can be readily analyzed. nih.govresearchgate.net
These derivatives are then separated, often using reverse-phase HPLC, and quantified using ultraviolet (UV) and/or electrochemical (EC) detectors. nih.govresearchgate.net The dual detection provides high sensitivity and selectivity. For the 2MP derivative of 2,6-TDI, a limit of detection (LOD) of 0.01 µg/mL has been reported with both UV and EC detection. nih.gov The analysis of the metabolite 2,6-TDA can also be performed using reverse-phase HPLC, with mobile phases typically consisting of acetonitrile (B52724) and an aqueous buffer. sielc.com For mass spectrometry-compatible methods, formic acid is often used as a mobile phase additive instead of phosphoric acid. sielc.com
Table 4: Example HPLC Method Parameters for 2,6-TDI and 2,6-TDA Analysis
This table outlines typical conditions for the chromatographic analysis of 2,6-TDI (as a derivative) and its metabolite.
| Parameter | Method for 2,6-TDI (as 2MP derivative) | Method for 2,6-TDA |
| Column | C18 Reverse-Phase | C18 or Newcrom R1 Reverse-Phase |
| Mobile Phase | Acetonitrile / Water / Acetic Acid Buffer | Acetonitrile / Water / Phosphoric Acid (or Formic Acid for MS) |
| Detector | UV and Electrochemical (EC) | UV-Diode Array Detector (DAD) |
| LOD | 0.01 µg/mL nih.gov | 0.25 µg / Media analytice.com |
| Precision (RSD) | 0.5% (UV), 0.8% (EC) nih.gov | Not specified |
Data compiled from studies on air monitoring and metabolite analysis. nih.govsielc.comanalytice.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
GC-MS is a highly sensitive and specific method for the determination of 2,6-TDI metabolites, such as 2,6-TDA, in biological samples like urine and plasma. nih.govnih.govbmj.com The analysis typically requires a sample preparation step involving acid hydrolysis to release the amine from conjugates, followed by extraction and derivatization. nih.govuzh.ch
Perfluoro-fatty acid anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA), are common derivatizing agents that create volatile and electron-capturing derivatives suitable for GC-MS analysis. nih.govresearchgate.net In one validated method, the PFPA derivative of 2,6-TDA was analyzed using GC-MS with negative ion monitoring, which provides excellent sensitivity. nih.gov The precision for this method was reported as a relative standard deviation (R.S.D.) of 1.6% for 2,6-TDA at a concentration of 1 µg/L, with a detection limit below 0.05 µg/L in human urine. nih.gov Another method utilizes N-ethoxycarbonylation for derivatization, with subsequent GC-MS analysis identifying a strong molecular ion peak for the 2,6-TDA derivative at m/z 266. mdpi.com
Table 5: GC-MS Method Parameters for 2,6-Toluenediamine (2,6-TDA) Analysis
This table details a validated method for quantifying the primary metabolite of 2,6-TDI in biological matrices.
| Parameter | Method Details |
| Sample Type | Human Urine, Blood Plasma |
| Sample Preparation | Acid Hydrolysis (e.g., 6 M HCl) |
| Derivatization Reagent | Pentafluoropropionic Anhydride (PFPA) |
| Analytical Technique | Capillary Gas Chromatography-Mass Spectrometry (GC-MS) |
| Ionization Mode | Chemical Ionization (Negative Ion Monitoring) |
| Ions Monitored (m/z) | 394 and 374 (for PFPA derivative) |
| Precision (R.S.D.) | 1.6% (at 1 µg/L) |
| Detection Limit | < 0.05 µg/L |
Data sourced from a study on the biological monitoring of toluene (B28343) diisocyanate. nih.gov
Biomonitoring of this compound Exposure
Biomonitoring provides a valuable assessment of personal exposure to this compound (2,6-TDI) by measuring the compound's metabolites or its adducts with macromolecules in biological samples. This approach integrates exposure from all routes, including inhalation and dermal contact, and reflects the amount of a substance that has been absorbed by the body.
The primary metabolite used for biomonitoring 2,6-TDI exposure is 2,6-toluenediamine (2,6-TDA). nih.gov Since 2,6-TDI is rapidly metabolized, 2,6-TDA and its conjugates are excreted in urine, making them reliable biomarkers. nih.govnih.gov Analysis of 2,6-TDA in both urine and plasma has been established as an effective method for quantifying exposure. uzh.chtandfonline.com
The analytical process typically involves a hydrolysis step, as 2,6-TDA in the body is often in a conjugated form. tandfonline.com Both acidic (e.g., with sulfuric acid or hydrochloric acid) and alkaline (e.g., with sodium hydroxide) hydrolysis are used to liberate the free diamine from conjugates in urine and plasma samples. uzh.chtandfonline.comresearchgate.net Following hydrolysis, the sample undergoes an extraction and clean-up procedure. nih.gov For instance, the alkalinized hydrolysate can be extracted with a solvent like toluene or dichloromethane. nih.govuzh.chresearchgate.net
Quantification is most commonly performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). uzh.chresearchgate.netnih.gov For GC-MS analysis, the extracted 2,6-TDA is often derivatized to enhance its volatility and detection sensitivity. uzh.ch Common derivatizing agents include heptafluorobutyric anhydride (HFBA) and pentafluoropropionic acid anhydride (PFPA). uzh.chtandfonline.comnih.gov LC-MS methods have also been developed that can analyze 2,6-TDA directly after extraction, offering a simpler and more rapid alternative. researchgate.net These methods are highly sensitive, with detection limits reported to be as low as 0.1 µg/L for TDA in urine. uzh.ch
Studies have demonstrated a good correlation between the concentrations of 2,6-TDA in plasma and urine, validating the use of either matrix for biomonitoring. tandfonline.com Research in polyurethane foam factories has shown that urinary TDA concentrations in workers can range up to 4.7 µg/L for 2,6-TDA, with corresponding plasma levels reaching up to 12 µg/L. uzh.ch The half-life of TDA in plasma has been estimated to be around 21 days for both 2,4- and 2,6-TDA. researchgate.net
Table 1: Analytical Methods for 2,6-Toluenediamine (2,6-TDA) Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Matrix | Urine, Plasma | Urine | Urine, Plasma |
| Hydrolysis | 0.3 M NaOH, 100°C, 24 h tandfonline.com | Concentrated HCl or NaOH uzh.ch | H₂SO₄, 100°C, 1.5 h researchgate.net |
| Extraction | Liquid-liquid extraction tandfonline.com | Toluene extraction uzh.ch | Dichloromethane extraction researchgate.net |
| Derivatization | Pentafluoropropionic acid anhydride (PFPA) tandfonline.com | Heptafluorobutyric anhydride (HFBA) uzh.ch | None (direct analysis) researchgate.net |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) tandfonline.com | Gas Chromatography-Mass Spectrometry (GC-MS) uzh.ch | Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.net |
| Detection Limit | Not specified | 0.1 µg/L (urine) uzh.ch | Not specified (linear up to 400 µg/L) researchgate.net |
The high electrophilicity of the isocyanate groups in 2,6-TDI allows it to react covalently with nucleophilic groups on proteins, forming stable adducts. szu.cz The analysis of these protein adducts, particularly with highly abundant blood proteins like albumin and hemoglobin, serves as a biomarker for exposure. szu.czebi.ac.uk These adducts can provide an integrated measure of exposure over a longer period due to the lifespan of the proteins; for example, hemoglobin adducts can reflect cumulative exposure over approximately four months, the lifetime of an erythrocyte. uzh.chszu.cz
Key reaction sites on proteins include the N-terminal amino acids and the side chains of amino acids such as lysine (B10760008). ebi.ac.uknih.gov
Albumin Adducts : 2,6-TDI reacts with lysine residues in albumin to form specific adducts. ebi.ac.ukresearchgate.net A method has been developed to measure these isocyanate-specific albumin adducts, which helps to distinguish TDI exposure from exposure to its corresponding diamine, TDA. ebi.ac.uk The analysis involves the synthesis of specific adducts, such as N-[({3-amino-2-methylphenyl}amino)carbonyl]-lysine, which can then be used as standards for quantification by isotope dilution mass spectrometry. ebi.ac.ukresearchgate.net
Hemoglobin Adducts : The N-terminal valine of globin (the protein component of hemoglobin) is a known target for isocyanates. szu.cznih.gov The reaction of 2,6-TDI with this site forms a ureid adduct. szu.cz A common analytical strategy involves treating the adducted protein with hot acid, which cleaves the adduct to form a specific hydantoin (B18101) (an imidazoline-2,4-dione derivative), which can then be quantified. szu.cznih.gov Alternatively, hydrolysis of the entire hemoglobin sample can release 2,6-TDA, which is then measured by GC-MS or LC-MS/MS. nih.govresearchgate.net However, this hydrolysis method cannot differentiate between adducts formed from 2,6-TDI and those from 2,6-TDA. nih.gov
Dialysis experiments have confirmed that the metabolites of 2,6-TDI found in plasma exist exclusively as protein adducts. tandfonline.com In vivo studies in rats treated with TDI showed a dose-dependent formation of adducts with both albumin and globin. koreascience.kr The levels of TDI-albumin adducts were found to be significantly higher than TDI-globin adducts. koreascience.kr The development of these highly specific analytical methods for protein adducts provides a robust tool for assessing the biologically effective dose of 2,6-TDI. ebi.ac.uknih.gov
Table 2: Research Findings on 2,6-TDI Protein Adducts
| Protein Target | Adduct Type | Analytical Approach | Key Finding | Reference |
|---|---|---|---|---|
| Albumin | Lysine adducts | Isotope dilution mass spectrometry of specific lysine adducts. | Method allows specific detection of TDI exposure, distinct from TDA exposure. | ebi.ac.uk |
| Hemoglobin (Globin) | N-terminal valine adducts | Acid treatment to form specific hydantoins, followed by GC/MS or LC/MS/MS. | Adducts persist for the life of the erythrocyte, providing a long-term exposure marker. | szu.cznih.gov |
| Albumin & Globin | General adducts | Hydrolysis to release 2,6-TDA, followed by GC-MS analysis. | TDI forms adducts in a dose-dependent manner; albumin adduct levels are ~10x higher than globin adducts in rats. | koreascience.kr |
Environmental Monitoring Techniques for this compound in Air and Water
Monitoring the concentration of 2,6-TDI in environmental media is crucial for assessing workplace exposure and environmental contamination. In aqueous environments, 2,6-TDI is unstable and hydrolyzes to form 2,6-TDA and carbon dioxide. vulcanchem.com Therefore, monitoring for 2,6-TDI in water often involves the analytical determination of the more stable 2,6-TDA. vulcanchem.comwho.int Air monitoring, however, focuses on capturing the reactive 2,6-TDI molecule directly from the atmosphere, typically through derivatization. cdc.gov
A widely used and validated technique for sampling airborne 2,6-TDI involves drawing a known volume of air through a filter impregnated with a derivatizing agent. lbl.goviteh.aiosha.gov This method traps the highly reactive isocyanate by converting it into a stable urea derivative on the filter surface. iteh.ai
The most common setup uses a glass-fiber filter placed in a sampling cassette. lbl.goviteh.aiosha.gov The filter is impregnated with a reagent such as 1-(2-pyridyl)piperazine (B128488) (1-2PP) or 1-(2-methoxyphenyl)piperazine (2MP). nih.govlbl.govosha.gov Air is drawn through the filter at a controlled flow rate, typically 1 L/min. cdc.govosha.gov
After sampling, the filter is extracted with a solvent, commonly a mixture of acetonitrile and dimethyl sulfoxide (B87167) (ACN/DMSO). osha.gov The resulting solution, containing the stable urea derivative, is then analyzed by high-performance liquid chromatography (HPLC). lbl.goviteh.ai Detection is typically achieved using a fluorescence detector, which offers high sensitivity, or an ultraviolet (UV) detector. lbl.goviteh.ai These methods are capable of separating the 2,6-TDI derivative from the 2,4-TDI derivative, which is important as commercial TDI is often a mixture of these two isomers. iteh.ai
The sensitivity of these methods is very high; for example, an improved method based on 1-2PP impregnation reported a lower limit of quantitation of 0.02 ppb for 2,6-TDI in a 15 L air sample. lbl.gov However, research has indicated that long-term sampling (e.g., 4 hours) with impregnated filters may lead to an underestimation of the actual TDI concentration compared to the sum of consecutive short-term samples. nih.govoup.com
Table 3: Common Air Sampling Methods for 2,6-TDI Using Impregnated Filters
| Parameter | OSHA Method 42 (and derivatives) | NIOSH Method 5521 |
|---|---|---|
| Impregnating Agent | 1-(2-pyridyl)piperazine (1-2PP) lbl.govosha.gov | 1-(2-methoxyphenyl)piperazine (2MP) nih.govcdc.gov |
| Filter Type | Glass-fiber filter lbl.govosha.gov | Glass-fiber filter impregnated in toluene solution cdc.gov |
| Sampling Rate | 1.0 L/min osha.gov | Up to 1.0 L/min cdc.gov |
| Extraction Solvent | Acetonitrile/Dimethyl sulfoxide (ACN/DMSO) osha.gov | Acetonitrile cdc.gov |
| Analytical Technique | HPLC with Fluorescence or UV detection lbl.goviteh.aiosha.gov | HPLC with Electrochemical detection nih.govcdc.gov |
| Reported Detection Limit | ~0.32 ppb (15 L air sample) osha.gov | ~7 µg/m³ (100 L air sample) cdc.gov |
| Recovery Efficiency | 69 ± 10% for 2,6-TDI lbl.gov | >95% (storage stability) cdc.gov |
Environmental Fate, Ecotoxicology, and Degradation of 2,6 Diisocyanatotoluene
Atmospheric Degradation Pathways
In the atmosphere, 2,6-diisocyanatotoluene is subject to degradation, primarily through reactions with photochemically generated molecules.
The principal mechanism for the atmospheric removal of this compound is its reaction with hydroxyl (OH) radicals. nih.gov These highly reactive radicals are formed in the atmosphere through photochemical processes. The estimated atmospheric half-life of 2,6-toluene diisocyanate, based on its reaction with hydroxyl radicals at a concentration of 5x10⁵ radicals per cubic centimeter, is approximately 20 hours. nih.gov Another source estimates the photooxidation half-life in the air to be between 0.321 and 3.21 hours, based on the estimated rate constant for the reaction with hydroxyl radicals. ymparisto.fi This reaction is considered the most significant atmospheric fate process for this compound. sci-hub.se
| Degradation Pathway | Reactant | Atmospheric Half-life |
| Photooxidation | Hydroxyl Radicals (•OH) | 0.321 - 20 hours nih.govymparisto.fi |
This table presents the estimated time for half of the initial amount of this compound to degrade in the atmosphere via reaction with hydroxyl radicals.
Direct photolysis, the process of chemical breakdown by direct absorption of sunlight, is not considered a significant degradation pathway for this compound. nih.govsci-hub.se The compound does not possess chromophores that absorb light at wavelengths greater than 290 nm, which is the range of solar radiation that reaches the Earth's surface. nih.govnih.gov Consequently, it is not expected to be susceptible to direct degradation by sunlight. nih.govnih.gov
Hydrolysis in Aqueous Environments
The isocyanate groups (-NCO) in this compound are highly reactive towards water, making hydrolysis a dominant degradation process in aquatic and moist environments. sci-hub.secchst.ca
When this compound comes into contact with water, its isocyanate groups undergo rapid hydrolysis. This reaction initially forms an unstable carbamic acid, which then decomposes to produce 2,6-toluenediamine (TDA) and carbon dioxide. ccohs.caacs.org The resulting amine is highly reactive and can rapidly react with another isocyanate group, leading to the formation of urea (B33335) linkages. sci-hub.se Because this compound has two isocyanate groups, these reactions continue, resulting in the formation of cross-linked, insoluble polyureas. sci-hub.seuzh.ch The formation of TDA is dependent on pH, with more significant production occurring in acidic conditions, such as in the stomach, compared to the neutral pH of the lungs where very little TDA is formed. uzh.chcdc.gov In one experiment with toluene (B28343) diisocyanate (isomer mixture), the hydrolysis products consisted of 20% diaminotoluene and 80% polyureas. ccohs.ca
In moist soil and water, this compound degrades rapidly through hydrolysis. nih.govnih.gov Due to this rapid reaction with water, it is not expected to adsorb significantly to solids and sediments. nih.govnih.gov When spilled on wet land, the compound is quickly degraded. nih.govnih.gov In a laboratory study simulating a spill in moist sand, 5.5% of the initial toluene diisocyanate remained after 24 hours, and 3.5% remained after 8 days, indicating a decreasing rate of conversion to polyureas. cdc.gov This suggests the potential encapsulation of unreacted TDI within the forming polyurea matrix. cdc.gov In another experiment simulating a spill, the concentration of TDI had decreased to the parts-per-million (ppm) level within 12 weeks in a field situation. nih.gov When low concentrations of TDI were introduced into model river and seawater systems, the concentration was reduced to 0.1 ppm or less within one day. ymparisto.ficcohs.ca If released into water, a crust of insoluble polyureas can form around the liquid TDI, with less than 0.5% of the original material remaining after 35 days. cchst.caccohs.ca
| Environment | Time | Remaining TDI | Degradation Product(s) |
| Moist Sand (Lab) | 24 hours | 5.5% | Polyureas cdc.gov |
| Moist Sand (Lab) | 8 days | 3.5% | Polyureas cdc.gov |
| Field Spill | 12 weeks | ppm level | Polyureas nih.gov |
| Model River/Seawater | 1 day | ≤ 0.1 ppm | Hydrolysis products ymparisto.ficcohs.ca |
| Water (Bulk) | 35 days | < 0.5% | Polyurea crust cchst.caccohs.ca |
This table summarizes the degradation of toluene diisocyanate (TDI) in various moist environments, highlighting the percentage of remaining compound over time.
Biodegradation Studies
Biodegradation is not a significant fate process for this compound. Guideline studies have shown that both toluene diisocyanate and the water-insoluble polyureas that form upon its entry into an aqueous environment exhibited no biodegradation over a 28-day period. sci-hub.se The rapid hydrolysis to inert polyureas is the dominant process, which limits the availability of the original compound for microbial degradation. sci-hub.se
Ecotoxicological Assessment in Aquatic Organisms
The ecotoxicological effects of this compound (2,6-TDI), often in mixtures with its 2,4-isomer, have been evaluated in various aquatic organisms. Due to its rapid hydrolysis in water to form toluenediamines (TDAs), the observed toxicity may be partially attributable to these degradation products. mpfs.iovulcanchem.com
Studies have shown that toluene diisocyanates (TDIs) can be lethal to certain aquatic organisms at concentrations ranging from 10.5 to 508.3 mg/L. inchem.org The compound is classified as harmful to aquatic life with long-lasting effects. nih.govtcichemicals.com
Detailed aquatic toxicity data for a mixture containing 2,6-TDI reveals varying sensitivity among different species. For the fish species Pimephales promelas (fathead minnow), the 96-hour median lethal concentration (LC50) was determined to be 164.5 mg/L in a static test. mpfs.io For the aquatic invertebrate Daphnia magna (water flea), the 21-day No Observed Effect Concentration (NOEC) for reproduction was 2 mg/L. sigmaaldrich.com In the case of microorganisms, the 3-hour median effective concentration (EC50) for activated sludge was found to be greater than 100 mg/L, suggesting that low concentrations are not expected to inhibit biological treatment processes. sigmaaldrich.com
It is important to note that due to the rapid hydrolysis of TDIs in aqueous environments, they are not expected to bioconcentrate in aquatic organisms or bioaccumulate in the food chain. cdc.gov An experimental study simulating an accidental spill of a related diisocyanate, MDI, in artificial ponds showed no accumulation in fish after 119 days. cdc.gov
Interactive Data Table: Aquatic Ecotoxicity of Toluene Diisocyanate (containing 2,6-TDI)
| Species | Test Type | Duration | Endpoint | Concentration (mg/L) | Reference |
| Pimephales promelas (Fathead Minnow) | Static | 96 hours | LC50 | 164.5 | mpfs.io |
| Daphnia magna (Water Flea) | Static | 21 days | NOEC (reproduction) | 2 | sigmaaldrich.com |
| Activated Sludge | - | 3 hours | EC50 | > 100 | sigmaaldrich.com |
Environmental Impact Assessment and Regulatory Considerations
The environmental impact of this compound is primarily linked to its high reactivity and the potential for release during manufacturing, transport, and use in the production of polyurethane foams and other products. nih.govsci-hub.se While not known to occur naturally, man-made sources can lead to its presence in the environment. inchem.org
Upon release into the environment, 2,6-TDI is not persistent in its original form. In water, it hydrolyzes to form 2,6-toluenediamine (TDA) and carbon dioxide. vulcanchem.com This rapid hydrolysis means that the parent compound is unlikely to persist long enough for significant transport or bioaccumulation. cdc.gov In the atmosphere, TDI vapor is eliminated by reaction with hydroxyl radicals with a half-life of 17-20 hours. sci-hub.se
Despite its rapid degradation, regulatory bodies have established guidelines and regulations for TDI due to its potential health and environmental effects. solubilityofthings.com In the United States, the Environmental Protection Agency (EPA) lists TDI as a Hazardous Air Pollutant (HAP) under the Clean Air Act. vulcanchem.com The EPA also requires reporting of releases of TDI isomers to the environment through the Toxics Release Inventory (TRI). cdc.gov For instance, in 2016, an estimated 381 pounds of 2,6-TDI were released to the atmosphere from 29 domestic manufacturing and processing facilities. cdc.gov
In Canada, toluene diisocyanates are considered toxic to human health and are listed on Schedule 1 of the Canadian Environmental Protection Act (CEPA) 1999. canada.ca Facilities using TDIs may be subject to Pollution Prevention (P2) Planning Notices, which require them to prepare and implement plans to manage their releases to the air. canada.ca These plans may involve predicting TDI concentrations using dispersion models like AERMOD or measuring and estimating emissions from the facility. canada.ca
The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires authorization for the use of TDI, often mandating handling in closed systems to minimize exposure and environmental release. vulcanchem.com
Occupational exposure limits have also been set by various organizations to protect workers. The American Conference of Governmental Industrial Hygienists (ACGIH) has recommended an 8-hour time-weighted average (TWA) threshold limit value of 0.036 mg/m³ for occupational exposure to toluene diisocyanates. nih.gov
There are no international guidelines for toluene diisocyanates in drinking water. nih.goviarc.fr Disposal of TDI waste requires special consideration; it should be incinerated in suitable facilities according to local regulations, and isocyanate waste should not be mixed with other wastes due to the risk of dangerous reactions and pressure build-up. hanwha.co.kr
Toxicology and Health Effects of 2,6 Diisocyanatotoluene
Mechanisms of Toxicity
The toxic effects of 2,6-diisocyanatotoluene are primarily driven by the reactivity of its isocyanate groups. uzh.ch This reactivity is responsible for both direct irritation and the initiation of immunological responses. uzh.ch
The isocyanate groups (-N=C=O) of 2,6-TDI are highly reactive towards nucleophilic compounds, which are abundant in biological systems. sci-hub.se These groups readily form covalent bonds with macromolecules such as proteins. uzh.chuzh.ch Key targets for these reactions include the NH2, OH, and SH groups found in amino acids, the building blocks of proteins. uzh.ch For instance, lysine (B10760008) residues on human serum albumin have been identified as a predominant binding site for toluene (B28343) diisocyanate (TDI). researchgate.net
The interaction of 2,6-TDI with proteins can alter their structure and function. In vitro studies have shown that TDI can react with structural proteins like tubulin and keratin-18. uzh.ch Furthermore, the reaction of TDI with glutathione (B108866), a crucial antioxidant in the body, can lead to the formation of adducts. researchgate.netnih.gov These adducts can act as a "masked" form of the diisocyanate, potentially releasing the reactive isocyanate moiety to interact with other molecules within the circulatory system. researchgate.net
While the reaction with proteins is well-documented, the interaction of 2,6-TDI with DNA is less clear. In vivo studies have not demonstrated the induction of DNA adducts in the liver of rats. uzh.ch
A critical aspect of 2,6-TDI's toxicity is its ability to act as a hapten. nih.gov A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. ebi.ac.uk When 2,6-TDI reacts with endogenous proteins, it forms TDI-protein conjugates. uzh.ch These modified proteins are recognized as foreign by the immune system, triggering an immunological cascade. sci-hub.se
This haptenation process is the initial step in the development of sensitization. sci-hub.se The immune system may then produce specific antibodies, such as immunoglobulin E (IgE), against the TDI-protein conjugate. nih.gov However, the correlation between the presence of specific IgE antibodies and clinical symptoms is not always strong, suggesting that other immunological mechanisms, including cell-mediated immunity, are also involved. uzh.chnih.gov B-lymphocytes have been identified as key players in chemical-induced asthma. uzh.ch The resulting immunological reactions are responsible for the allergic responses seen in sensitized individuals upon subsequent exposure to even low levels of 2,6-TDI. uzh.ch
Respiratory System Effects
The primary target organ for this compound toxicity is the respiratory system. uzh.chcdc.gov Inhalation is the major route of occupational exposure. cdc.gov Effects can range from irritation to the development of chronic respiratory diseases. uzh.chiarc.fr
One of the most significant health effects of 2,6-TDI is respiratory sensitization, which can lead to occupational asthma. uzh.chnih.gov This condition is characterized by airway inflammation, bronchial hyperreactivity, and variable airflow limitation. nih.gov Sensitization can develop gradually or suddenly after exposure. inchem.org Once an individual is sensitized, subsequent exposure to even very low concentrations of TDI can trigger an asthmatic reaction, with symptoms like wheezing, coughing, chest tightness, and shortness of breath. noaa.govportlandcleanair.org
Occupational asthma induced by diisocyanates is a well-recognized clinical entity. uzh.ch Studies of workers exposed to TDI have shown an annual incidence of occupational asthma of around 1% in environments with average airborne TDI concentrations below 5 ppb. nih.gov Both immunological and non-immunological mechanisms are thought to play a role in the pathogenesis of isocyanate-induced asthma. uzh.ch
This compound is a potent irritant to the mucous membranes of the respiratory tract, eyes, and skin. cdc.govinchem.org Inhalation of 2,6-TDI vapors can cause irritation of the nose and throat, leading to a choking sensation and increased secretions. portlandcleanair.org At higher concentrations, it can cause more severe irritation. portlandcleanair.org Eye contact can result in severe irritation, with symptoms such as redness, pain, and blurred vision. portlandcleanair.org
Studies in healthy volunteers have demonstrated that exposure to TDI can cause mild to moderate eye, nasal, and throat symptoms. sci-hub.se The irritant effects are a direct result of the reactivity of the isocyanate groups with the tissues they come into contact with. uzh.ch
Chronic exposure to 2,6-TDI can lead to a decline in pulmonary function and the development of non-specific bronchial hyperreactivity. uzh.ch Bronchial hyperreactivity is a state of increased responsiveness of the airways to various stimuli, leading to exaggerated bronchoconstriction. uzh.ch This can occur even in individuals who have not developed full-blown occupational asthma. uzh.ch
Longitudinal studies of workers exposed to TDI have documented accelerated rates of decline in lung function, as measured by parameters such as the forced expiratory volume in one second (FEV1). epa.gov Some studies have noted these decreases in lung function after exposure to average TDI concentrations greater than 0.014 mg/m³. inchem.org Peak exposures to higher concentrations have also been associated with a loss of ventilatory function in non-sensitized workers. iarc.fr
Interactive Data Table: Research Findings on Respiratory Effects of this compound
| Study Type | Population/Model | Exposure | Key Findings |
| Epidemiological | TDI-exposed workers | Average airborne TDI concentrations < 5 ppb | Annual occupational asthma incidence of ~1%. nih.gov |
| Human Volunteer | Healthy individuals | 0.1 ppm TDI for 30 min | Mild to moderate eye, nasal, and throat symptoms. sci-hub.se |
| Human Volunteer | Healthy individuals | 0.5 ppm TDI for 30 min | Severe eye and throat irritation. sci-hub.se |
| Worker Study | Polyurethane foam workers | Chronic exposure | Accelerated annual decline in FEV1. epa.gov |
| Worker Study | Non-sensitized workers | Mean exposure of 8 ppb, with peaks ≥ 30 ppb | Associated with a loss of ventilatory function. iarc.fr |
Dermal and Ocular Effects
Skin Sensitization and Irritation
This compound (2,6-TDI) is recognized as a skin irritant and a potent skin sensitizer (B1316253). sci-hub.setcichemicals.comservice.gov.uk Direct contact with the liquid can lead to inflammation, redness, swelling, blistering, and itching. service.gov.uknoaa.gov While it is a potent skin sensitizer in experimental animals, skin sensitization is a less common observation in occupational settings, which may be attributed to the stringent exposure controls in place. sci-hub.se However, prolonged or high levels of dermal exposure can induce skin sensitization, leading to allergic contact dermatitis. service.gov.ukuzh.ch Once an individual is sensitized, even very low levels of future exposure can trigger an allergic reaction, characterized by itching and a skin rash. nj.gov It's also noteworthy that skin contact may contribute to the development of respiratory sensitization. noaa.govuzh.ch
Eye Irritation
Exposure to 2,6-TDI vapor or liquid can cause significant eye irritation. sci-hub.setcichemicals.comilo.org Symptoms of ocular exposure include pain, a burning sensation, tearing (lacrimation), and blurred vision. service.gov.ukkansashealthsystem.com High concentrations of the vapor or direct contact with the liquid can lead to more severe conditions such as conjunctivitis, keratoconjunctivitis, and superficial corneal lesions. service.gov.ukinchem.org In some cases, severe eye irritation may result in permanent damage if not treated promptly. noaa.gov Human volunteer studies have shown that exposure to toluene diisocyanate (TDI) can cause slight eye and nose irritation at concentrations of 0.1 ppm and marked discomfort at 0.5 ppm and higher. nih.gov
Carcinogenicity and Genotoxicity Research
The carcinogenicity of 2,6-TDI is a subject of considerable research, with studies yielding varying results depending on the route of exposure and the experimental model. The International Agency for Research on Cancer (IARC) has classified toluene diisocyanates as possibly carcinogenic to humans (Group 2B), based on sufficient evidence in experimental animals but inadequate evidence in humans. inchem.org
Mutagenicity Studies (e.g., Ames Test)
Mutagenicity studies, such as the Ames test, have been conducted to assess the potential of 2,6-TDI to cause mutations in DNA. The Ames test is a biological assay that uses bacteria to evaluate the mutagenic potential of chemical compounds. wikipedia.org 2,6-TDI has been evaluated for genetic toxicity in the Salmonella/E.coli Mutagenicity Test, also known as the Ames Test. nih.gov Toluene diisocyanate has shown mutagenic activity in some bacterial strains in the Ames test. inchem.orgresearchgate.net It has also been found to induce DNA damage and chromosomal aberrations in human lymphocytes in vitro. inchem.org However, the genotoxicity of TDI appears to be conditional and may depend on its conversion to toluene diamine (TDA), which can occur in certain in vitro testing systems. sci-hub.se
Table 1: Summary of Genotoxicity Data for Toluene Diisocyanate
| Test System | Endpoint | Result | Reference |
|---|---|---|---|
| Salmonella typhimurium (Ames test) | Gene mutation | Positive in some strains | inchem.orgresearchgate.net |
| Human lymphocytes in vitro | DNA damage | Positive | inchem.org |
| Human lymphocytes in vitro | Chromosomal aberrations | Positive | inchem.org |
| Rodent cells in vitro | Gene mutation | Positive | inchem.org |
| Rodent cells in vitro | Sister chromatid exchanges | Positive | inchem.org |
| Mammalian erythrocytes in vivo | Micronuclei induction | Negative | inchem.org |
Long-term Carcinogenicity Bioassays
Long-term carcinogenicity bioassays in animals have provided key evidence for the carcinogenic potential of toluene diisocyanates. In studies where commercial-grade TDI (a mixture of 2,4- and 2,6-isomers) was administered by gavage (oral administration) to rats and mice, an increased incidence of several types of tumors was observed. inchem.orgnih.gov In male rats, there was a dose-related increase in subcutaneous fibromas and fibrosarcomas, as well as pancreatic acinar-cell adenomas. inchem.org In female rats, increases were seen in pancreatic islet-cell adenomas, neoplastic nodules of the liver, and mammary gland fibroadenomas. inchem.org Female mice showed dose-related increases in haemangiomas, haemangiosarcomas, and hepatocellular adenomas. inchem.orgnih.gov
Toxicokinetics and Metabolism
The toxicokinetics of 2,6-TDI involves its absorption, distribution, metabolism, and excretion. Due to its high reactivity, TDI readily reacts with nucleophilic compounds like water, alcohols, and amines. sci-hub.se It can be absorbed into the body through inhalation and, to a lesser extent, through the skin. kansashealthsystem.comuzh.ch
Once absorbed, TDI is not likely to persist in its original form for long due to its reactivity. inchem.org The major metabolites of toluene diisocyanates in both humans and animals are the corresponding toluene diamines (TDAs) and their acetylated products. iarc.fr Inhalation exposure to 2,4-TDI primarily leads to the formation of acid-labile conjugates with very little formation of 2,4-TDA. kansashealthsystem.com The hydrolysis of TDI to TDA is more likely to occur with ingestion due to the aqueous environment of the gastrointestinal tract. kansashealthsystem.com
Studies in chronically exposed workers have shown that toluene diamines can be detected in both plasma and hydrolyzed urine. nih.goviarc.fr The half-life of 2,4- and 2,6-toluene diamines in urine has been reported to range from 5.8 to 11 days. nih.gov A two-phase elimination pattern has been suggested, with a faster initial phase related to recent exposure and a much slower phase potentially related to the release of TDAs from TDI adducts formed in the body. iarc.fr
Absorption, Distribution, and Elimination of this compound and its Metabolites
Following inhalation, which is the primary route of occupational exposure, this compound (2,6-TDI) is absorbed through the respiratory tract. cdc.gov Studies in humans exposed to a mixture of 2,4-TDI and 2,6-TDI have confirmed the absorption of both isomers. cdc.gov Based on the analysis of its metabolite, 2,6-toluenediamine (2,6-TDA), in hydrolyzed urine, it is estimated that at least 20% of an inhaled dose of TDI is absorbed. cdc.gov
Once absorbed, 2,6-TDI, being a reactive molecule, readily combines with nucleophiles and has a tendency to react with proteins at the application site, in other tissues, and with plasma. iarc.frnih.gov In aqueous environments, it is hydrolyzed to its corresponding diamine. iarc.frnih.gov The distribution of 2,6-TDI has not been extensively studied in mammals; however, due to its high reactivity, it is likely to react with the tissues it first contacts rather than being distributed throughout the body unchanged. inchem.org
The elimination of 2,6-TDI metabolites occurs primarily through urine and feces. healthcouncil.nl Urinary elimination has been observed to follow a biphasic pattern. healthcouncil.nl An initial rapid phase is followed by a much slower second phase, which is thought to be related to the release of toluenediamines from TDI adducts in the body. iarc.fr
Biotransformation to 2,6-Toluenediamine and its Acetylated Derivatives
In both humans and animals, the major biotransformation products of this compound are 2,6-toluenediamine (2,6-TDA) and its acetylated derivatives. iarc.frnih.gov The isocyanate groups of 2,6-TDI are highly reactive and can be hydrolyzed in aqueous media to form the corresponding diamine, 2,6-TDA. iarc.frnih.gov This diamine can then undergo acetylation.
The time required for the acetylation of 2,6-toluenediamine has been studied, and while it is a slower reaction compared to its 2,4-isomer, it appears to be complete after four hours. cdc.gov The analysis of urinary 2,6-TDA after acid hydrolysis is a common method for biomonitoring occupational exposure to 2,6-TDI. nih.gov
Half-life in Biological Matrices (e.g., Plasma, Urine)
The elimination half-life of 2,6-TDI metabolites varies depending on the biological matrix and the duration of exposure. In chronically exposed workers, the half-life of 2,6-toluenediamine in urine has been reported to range from 5.8 to 11 days. iarc.frnih.gov The mean half-life in plasma for these workers was found to be 21 days, with a range of 16 to 26 days. iarc.frnih.gov
Studies have indicated a two-phase elimination pattern in urine. iarc.fr The initial, more rapid phase is associated with recent exposure, while the second, significantly slower phase is likely due to the gradual release of toluenediamines from adducts formed within the body. iarc.fr In one study with volunteers exposed for a short term, the half-life of plasma toluenediamines was about 10 days. iarc.fr Another study involving volunteers exposed to a mixture of 2,4- and 2,6-TDI reported a biphasic urinary elimination with mean half-lives of 1.9 and 1.6 hours for the 2,4- and 2,6-isomers, respectively, in the rapid first phase. healthcouncil.nl A separate study with two volunteers found half-lives of 2-5 hours in the first phase and over 6 days in the second phase. healthcouncil.nl
Table 1: Half-life of 2,6-Toluenediamine in Biological Matrices
| Biological Matrix | Exposure Group | Half-life | Source |
|---|---|---|---|
| Urine | Chronically Exposed Workers | 5.8 - 11 days | iarc.frnih.gov |
| Plasma | Chronically Exposed Workers | 21 days (mean, range 16-26) | iarc.frnih.gov |
| Plasma | Volunteer (short-term exposure) | ~10 days | iarc.fr |
| Urine (rapid phase) | Volunteers (short-term exposure) | 1.6 hours (mean) | healthcouncil.nl |
| Urine (slow phase) | Volunteers (short-term exposure) | >6 days | healthcouncil.nl |
Reproductive and Developmental Toxicity Studies
The reproductive and developmental toxicity of toluene diisocyanate (TDI), typically as a mixture of 2,4- and 2,6-isomers, has been investigated in animal studies.
In a two-generation inhalation reproduction study in rats exposed to TDI concentrations up to 0.3 ppm, no adverse effects on reproduction or the reproductive organs were observed, although parental toxicity, such as reduced body weight, was seen at the higher doses. sci-hub.se The no-observed-adverse-effect level (NOAEL) for reproductive toxicity was 0.3 ppm. sci-hub.se
Developmental toxicity has also been assessed. In a study where pregnant rats were exposed by inhalation to TDI from gestation days 6 to 15, an increased incidence of poorly ossified cervical centrum was noted in the offspring at 0.5 ppm. cdc.gov This concentration also caused significant maternal toxicity. cdc.gov The NOAEL for developmental toxicity in this study was 0.1 ppm. sci-hub.se Another prenatal developmental toxicity study in rats exposed via inhalation during gestation days 6 to 15 found an increased incidence of incomplete ossification of the 5th cervical vertebra at 500 µl/m³, which was also associated with maternal toxicity. uzh.ch No teratogenic effects have been observed. sci-hub.se There is no evidence to suggest that this compound affects reproduction in humans based on currently available published studies. nj.gov
Occupational Health and Safety Research
Exposure Monitoring and Control Strategies
Occupational exposure to this compound is a significant concern, necessitating robust monitoring and control strategies. Exposure monitoring can be conducted through both air sampling and biological monitoring.
Air monitoring involves collecting personal and area air samples to determine the concentration of 2,6-TDI in the workplace atmosphere. nj.gov Various analytical methods are available for this purpose, including high-performance liquid chromatography (HPLC) with ultraviolet (UV) and electrochemical (EC) detection after sampling on impregnated filters. nih.gov
Biological monitoring offers a complementary approach by assessing the internal dose of the chemical. The analysis of 2,6-toluenediamine (2,6-TDA) in urine is a validated method for assessing exposure to 2,6-TDI. nih.gov Post-shift urine samples can provide an indication of the preceding 8-hour exposure. nih.gov The determination of 2,6-TDA is typically done by gas chromatography-mass spectrometry after acid hydrolysis of the urine sample. nih.gov
Control strategies aim to minimize worker exposure. Engineering controls are the most effective and include enclosing operations and providing local exhaust ventilation at the site of chemical release. nj.gov Where feasible, liquid 2,6-TDI should be automatically pumped from storage to process containers to reduce handling. nj.gov Personal protective equipment, such as respirators and protective clothing, is also crucial, especially in situations where engineering controls are not sufficient to reduce exposure to safe levels. ilo.org Good personal hygiene practices, such as washing hands before breaks and at the end of the workday, are also recommended. dguv.de
Development of Occupational Exposure Limits and Guidelines
Several organizations have established occupational exposure limits (OELs) and guidelines for toluene diisocyanates to protect workers from adverse health effects. These limits are typically for mixtures of 2,4- and 2,6-TDI, as they are commonly used together.
The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) with a ceiling value of 0.02 ppm (0.14 mg/m³) that should not be exceeded at any time. osha.govwikipedia.org
The American Conference of Governmental Industrial Hygienists (ACGIH) recommends a Threshold Limit Value (TLV) as an 8-hour time-weighted average (TWA) of 0.001 ppm and a short-term exposure limit (STEL) of 0.005 ppm. ilo.orgacgih.org
The National Institute for Occupational Safety and Health (NIOSH) recommends that exposure to occupational carcinogens be limited to the lowest feasible concentration. nj.gov NIOSH has not established a specific recommended exposure limit (REL) for TDI due to its classification as a possible occupational carcinogen. wikipedia.org
These limits and guidelines are subject to revision as new scientific information becomes available.
Table 2: Occupational Exposure Limits for Toluene Diisocyanates
| Organization | Limit/Guideline | Value | Source |
|---|---|---|---|
| OSHA | Permissible Exposure Limit (PEL) - Ceiling | 0.02 ppm (0.14 mg/m³) | osha.govwikipedia.org |
| ACGIH | Threshold Limit Value (TLV) - TWA | 0.001 ppm | ilo.orgacgih.org |
| ACGIH | Threshold Limit Value (TLV) - STEL | 0.005 ppm | ilo.orgacgih.org |
| NIOSH | Recommendation | Lowest feasible concentration | nj.gov |
Risk Assessment for Worker Exposure
Risk assessment for worker exposure to this compound (2,6-TDI), often as part of a mixture with 2,4-TDI, is a critical process for preventing occupational illness. This assessment involves evaluating the potential for adverse health effects, primarily respiratory sensitization, and establishing strategies to mitigate risk. cdc.gov The core components of this risk assessment include the establishment of occupational exposure limits (OELs), the use of biological monitoring to assess actual exposure, and the implementation of comprehensive health surveillance programs. aioh.org.aunsw.gov.au
The primary route of occupational exposure to TDI is through the inhalation of its vapor, though dermal contact is also a concern. cdc.gov Exposure can occur during the manufacture and use of TDI, especially in the polyurethane foam industry. cdc.govsci-hub.se The goal of risk assessment is to keep exposures below levels that are known to cause sensitization and other respiratory effects. cdc.gov Since the odor threshold for TDI is higher than the accepted OELs, it does not provide an adequate warning of hazardous concentrations. sci-hub.seamericanchemistry.com
Several governmental and professional organizations have established OELs for toluene diisocyanate (TDI), which typically apply to the mixture of 2,4- and 2,6-isomers, to protect workers from respiratory irritation and sensitization. cdc.gov These limits are based on extensive reviews of toxicological and epidemiological data. For instance, the American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value (TLV) as an 8-hour Time-Weighted Average (TWA) and a Short-Term Exposure Limit (STEL). covestro.comnih.gov Similarly, the U.S. Occupational Safety and Health Administration (OSHA) has a Permissible Exposure Limit (PEL), and the National Institute for Occupational Safety and Health (NIOSH) has a Recommended Exposure Limit (REL). cdc.govosd.mil NIOSH also recommends that TDI be treated as a potential occupational carcinogen and that exposures be kept to the lowest feasible concentrations. cdc.govosd.mil
In the European Union, the European Commission has proposed binding OELs for diisocyanates to ensure a consistent level of worker protection across all member states. europur.org These limits, expressed in micrograms of the isocyanate group (-NCO) per cubic meter (µg NCO/m³), also include a TWA and a STEL. europur.org
Occupational Exposure Limits for Toluene Diisocyanate (TDI)
| Issuing Organization | Type | Value (ppm) | Value (mg/m³) | Notes |
|---|---|---|---|---|
| ACGIH | TLV-TWA | 0.001 | - | Applies to 2,4- or 2,6-TDI, or as a mixture. covestro.comnih.gov |
| ACGIH | STEL | 0.005 | - | Applies to 2,4- or 2,6-TDI, or as a mixture. covestro.comnih.gov |
| NIOSH | REL-TWA | 0.005 | 0.036 | For a 10-hour workday, 40-hour workweek. cdc.govosd.mil |
| NIOSH | REL-Ceiling | 0.02 | 0.14 | For any 10-minute period. cdc.govosd.mil |
| OSHA | PEL-Ceiling | 0.02 | - | Ceiling limit for 2,4-TDI. covestro.comnj.gov |
| European Commission (Proposed) | TWA | 1.7 ppb | 6 µg NCO/m³ | Binding OEL effective from Jan 1, 2029. europur.org |
| European Commission (Proposed) | STEL | 3.5 ppb | 12 µg NCO/m³ | Binding OEL effective from Jan 1, 2029. europur.org |
| European Commission (Transitional) | TWA | 2.9 ppb | 10 µg NCO/m³ | Transitional value until Dec 31, 2028. europur.org |
| European Commission (Transitional) | STEL | 5.8 ppb | 20 µg NCO/m³ | Transitional value until Dec 31, 2028. europur.org |
This table is interactive. Users can sort and filter the data.
Biological monitoring is a key tool in the risk assessment process, providing an estimate of the total absorbed dose of a chemical from all exposure routes, including inhalation and skin contact. aioh.org.au For TDI exposure, the most common biomarkers are the corresponding metabolites, 2,4- and 2,6-toluenediamine (TDA), measured in hydrolyzed urine or plasma. vulcanchem.comsjweh.fi Studies have demonstrated a strong correlation between the concentration of airborne TDI and the levels of TDA in workers' urine, validating urinary TDA as an indicator of TDI exposure. sjweh.finih.gov
Research has established relationships between external exposure levels and internal biomarker concentrations. For example, one study of workers in polyurethane foam production found a linear relationship between 8-hour time-averaged air samples of TDI (ranging from 9.5 to 94 µg/m³) and post-shift urinary TDA concentrations (ranging from 6.5 to 31.7 µg/g creatinine). nih.gov Another comprehensive study involving 81 workers also found strong associations between personal air monitoring and biomarker levels in both urine and plasma. sjweh.fi Based on these correlations, biological exposure indices (BEIs) have been proposed. The ACGIH has adopted a BEI for TDA in urine of 5 µg/g creatinine, collected at the end of a shift, which applies to exposure to TDI isomers. aioh.org.aucovestro.com
Biomonitoring Research for TDI Exposure
| Study Focus | Sampled Population | Key Finding |
|---|---|---|
| Biomarker Validation | 9 polyurethane foam production workers | A linear relationship was found between 8-hour TWA air levels of TDI and post-shift urinary TDA concentrations. nih.gov |
| Biomarker Correlation | 81 workers from nine different plants | Strong correlations were observed between personal air exposure to TDI and TDA levels in both urine and plasma. sjweh.fi |
| Metabolite Analysis | Workers exposed to thermal degradation of polyurethane | Biomonitoring detected 2,4-TDA and 2,6-TDA in hydrolyzed urine and plasma. cdc.gov |
This table is interactive. Users can sort and filter the data.
Health surveillance is another cornerstone of risk assessment for TDI-exposed workers. nsw.gov.au A medical monitoring program should be established for the early detection and prevention of the health effects of TDI exposure. cdc.gov This typically includes pre-placement and periodic medical and work history evaluations, with a focus on previous exposure to TDI or other toxic agents. cdc.gov Programs often involve questionnaires and screening spirometry to identify workers who may be developing respiratory issues. nih.gov If a worker becomes sensitized to TDI, they should be removed from any potential future exposure. cdc.gov The worker's physician should be informed about the adverse health effects of TDI and receive an estimate of the worker's potential exposure, including results from workplace sampling. cdc.gov A study implementing a medical monitoring protocol in three TDI production plants found that over a five-year period, 21% of participating workers met the criteria for further evaluation for possible asthma, highlighting the importance of such programs in identifying potential cases for follow-up. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 2,4-Diisocyanatotoluene |
| This compound |
| Toluene-2,4-diisocyanate |
| Toluene-2,6-diisocyanate |
| Toluene diisocyanate |
| 2,4-Toluenediamine |
| 2,6-Toluenediamine |
| Toluenediamine |
| Polyols |
| Methylene diphenyl diisocyanate |
| Hexamethylene diisocyanate |
| Dicyclohexylmethane diisocyanate |
| Naphthalene diisocyanate |
| Isophorone (B1672270) diisocyanate |
| Nitrogen Oxides |
| Hydrogen Cyanide |
| Carbon dioxide |
| Phosgene (B1210022) |
| Dinitrotoluene |
| 1-(2-methoxyphenyl)piperazine (B120316) |
| 1-(2-pyridyl)piperazine (B128488) |
| Alcohols |
| Amines |
| Carboxylic acids |
| Thiols |
| Anhydrides |
| Water |
| Copper |
| Zinc |
| Aluminum |
| N-acetyl-L-cysteine |
| Lysine |
| S-glutathionyl |
| Hemoglobin |
| Albumin |
| Polyurethane |
Future Research Directions and Emerging Trends
Advanced Computational Modeling for Predictive Toxicology and Material Design
The integration of advanced computational tools is revolutionizing the study of 2,6-TDI, enabling researchers to predict its toxicological profile and design novel materials with greater efficiency and safety. Machine learning and quantitative structure-activity relationship (QSAR) models are at the forefront of this trend.
Modern techniques leverage data-driven and iterative modeling to enhance predictive accuracy, drawing on extensive material databases to optimize polyurethane properties for various applications. science.gov These computational approaches reduce the reliance on costly and time-consuming physical testing. science.gov For instance, machine learning models have been developed to predict the glass transition temperature (Tg) of polyurethanes, a critical material property, based on the chemical structures of the isocyanate and polyol monomers. science.gov These models have identified key molecular descriptors of isocyanates that significantly influence the final properties of the polymer. science.govscience.gov
In the realm of toxicology, computational models are being developed to predict the toxicokinetic (TK) parameters of chemicals like 2,6-TDI. QSAR models can estimate how a chemical will be absorbed, distributed, metabolized, and excreted by the body, providing crucial data for risk assessment without animal testing. These in silico tools are becoming essential for screening and prioritizing chemicals for further study and for designing safer alternatives.
Table 1: Key Areas of Computational Modeling for 2,6-TDI
Novel Sustainable Synthetic Routes Beyond Phosgenation
A key trend is the shift towards renewable and circular feedstocks. science.gov Companies like Covestro have pioneered the production of renewable TDI using a mass-balance approach. In this method, bio-based raw materials, such as chemically recycled toluene (B28343), are introduced early in the production process and are mathematically allocated to the final TDI product. This strategy significantly reduces the carbon footprint of TDI without altering its chemical properties, allowing it to be used as a "drop-in" replacement in existing polyurethane manufacturing processes.
Furthermore, modernizing existing production plants for greater energy efficiency is another critical aspect of sustainability. Recent upgrades to TDI facilities have focused on installing highly efficient reactors that can reduce energy consumption by up to 80% compared to conventional methods, substantially lowering CO2 emissions. Beyond improving the current process, research into non-isocyanate polyurethanes (NIPU) represents a paradigm shift, aiming to create polyurethane-like materials without using isocyanates at all, thereby eliminating the hazards associated with compounds like 2,6-TDI from the outset. science.gov
Development of Biocompatible Polyurethane Materials from 2,6-Diisocyanatotoluene Derivatives
Polyurethanes are valued in the biomedical field for their tunable mechanical properties and good biocompatibility. Research is actively exploring the use of 2,6-TDI and its derivatives to create advanced biocompatible materials for applications such as tissue engineering, medical implants, and drug delivery systems.
The specific structure of 2,6-TDI influences the final properties of the polyurethane. Unlike its 2,4-TDI isomer, the symmetric nature of 2,6-TDI allows for more ordered packing of the polymer chains. This results in polyurethanes that are typically opaque, semicrystalline, and hard, with strong associations between the hard segments of the polymer chains. This inherent stiffness and toughness can be advantageous for applications requiring structural support, such as orthopedic implants.
Future research is focused on modifying 2,6-TDI-based polyurethanes to enhance their biocompatibility and introduce new functionalities. This includes synthesizing polyurethane acrylates that can be used in biomedical devices or creating copolymers with other biocompatible segments to tailor properties like degradation rate and cell interaction for tissue regeneration scaffolds. The goal is to leverage the unique structural contributions of 2,6-TDI to design next-generation medical materials with superior performance.
Real-time Monitoring and Sensor Technologies for Exposure Assessment
Effective monitoring of airborne 2,6-TDI concentrations in occupational settings is crucial for worker safety. While traditional monitoring involves collecting air samples for later analysis, there is a significant trend towards developing real-time sensor technologies for instantaneous exposure assessment.
A promising area of research is the development of electrochemical sensors. Scientists have demonstrated the ability to detect 2,4-TDI in both liquid and gas phases through its electrochemical oxidation in an ionic liquid. This approach has led to the creation of miniaturized amperometric sensors with high sensitivity and fast response times. Such sensors are promising for deployment in wearable devices that can provide real-time alerts to workers, enabling immediate action to be taken if exposure levels rise.
Although much of the current sensor development has focused on the more common 2,4-TDI isomer, the principles and technologies are adaptable for the detection of 2,6-TDI. Future work will likely involve refining the selectivity of these sensors to distinguish between different TDI isomers and other airborne chemicals, improving their reliability for real-world applications.
Personalized Risk Assessment and Biomarker Development
Understanding an individual's exposure to 2,6-TDI is critical for assessing health risks. Research has moved beyond ambient air monitoring to the development of specific biomarkers that provide a more accurate measure of the internal dose. These biomarkers are stable molecules formed when 2,6-TDI reacts with proteins in the body.
The most well-studied biomarkers for TDI exposure are adducts formed with blood proteins like hemoglobin and albumin. science.gov Isocyanates readily bind to the N-terminal valine amino acid of hemoglobin chains, creating stable adducts that can be quantified in blood samples. These hemoglobin adducts serve as excellent biomarkers of cumulative exposure over a period related to the lifespan of red blood cells.
Research has specifically identified the adducts formed from 2,6-TDI. It produces a "1:1 adduct," where one isocyanate group binds to valine while the other is hydrolyzed, and a "1:2 adduct," where the diisocyanate cross-links two separate valine molecules. The ability to measure the levels of these specific adducts allows for a precise and personalized assessment of exposure. Future research aims to standardize the analytical methods for these biomarkers and explore how genetic factors may influence an individual's susceptibility to the effects of TDI exposure, paving the way for personalized risk management strategies. science.gov
Table 2: Biomarkers of Exposure to this compound
Exploration of Structure-Activity Relationships for Reduced Toxicity and Enhanced Performance
Understanding the relationship between the chemical structure of 2,6-TDI and its biological activity and performance characteristics is key to designing safer and more effective materials. Structure-activity relationship (SAR) studies aim to identify the specific molecular features responsible for toxicity, allowing for the targeted design of new isocyanates with reduced hazard profiles.
For TDI isomers, research suggests that their carcinogenic potential may be linked to their in-vivo conversion to toluenediamine (TDA). Therefore, a key SAR goal is to design new isocyanate structures that are less likely to metabolize into toxic diamines while retaining their ability to form high-performance polyurethanes. Computational tools like QSAR are invaluable in this effort, as they can model and predict the toxicity of hypothetical new molecules before they are ever synthesized.
On the performance side, SAR studies explore how the geometry of the isocyanate affects the properties of the resulting polymer. The symmetry of 2,6-TDI, for example, leads to different polymer microstructures and properties compared to the asymmetric 2,4-TDI. By systematically modifying the isocyanate structure—for instance, by adding different substituent groups—researchers can fine-tune the resulting polyurethane's hardness, flexibility, and thermal stability. This exploration allows for the rational design of next-generation polymers tailored for specific, high-performance applications.
Q & A
Q. What are the standard methods for synthesizing and characterizing 2,6-Diisocyanatotoluene in laboratory settings?
- Methodological Answer : Laboratory synthesis typically involves controlled reactions of toluene diamines with phosgene or safer alternatives like triphosgene under inert conditions. Characterization employs nuclear magnetic resonance (NMR) to confirm structural isomerism (e.g., distinguishing 2,4- and 2,6-TDI) via proton chemical shifts. Mass spectrometry (MS) and gas chromatography (GC) are used to assess purity and quantify byproducts. For example, GC retention times and peak patterns can differentiate isomers .
Q. How can researchers differentiate between 2,4- and this compound isomers using analytical techniques?
- Methodological Answer : GC with optimized temperature gradients and column selectivity (e.g., polar stationary phases) resolves isomers based on retention times. Electrospray ionization-mass spectrometry (ESI-MS) identifies adducts by mass-to-charge ratios, while ¹H NMR distinguishes isomers via distinct aromatic proton environments (e.g., para-substituted vs. meta-substituted NCO groups). Cross-validation using reference standards is critical .
Q. What are the foundational protocols for assessing the acute toxicity of this compound in vitro?
- Methodological Answer : In vitro toxicity studies often use bronchial epithelial cell lines (e.g., BEAS-2B) exposed to controlled TDI vapors. Glutathione (GSH) depletion assays and LC-MS/MS detect adduct formation (e.g., bis(S-glutathionyl)-TDI). Dose-response curves are generated to estimate IC₅₀ values, with concurrent measurement of inflammatory markers (e.g., IL-6) to evaluate mechanistic pathways .
Advanced Research Questions
Q. What experimental approaches are used to study the transcarbamoylation reactions of bis(S-glutathionyl) adducts of this compound under physiological conditions?
- Methodological Answer : Incubate bis(S-glutathionyl)-2,6-TDI with model peptides (e.g., Thr-Cys-Val-Glu-Trp-Leu-Arg-Arg-Tyr-Leu-Lys-Asn) at pH 7.5 and 37°C. Monitor transcarbamoylation via HPLC coupled with online ESI-MS to track adduct transfer kinetics. Compare stability with 2,4-TDI adducts, noting slower reaction rates for 2,6-TDI due to steric hindrance and electronic effects .
Q. How can conflicting data on the stability and reactivity of this compound adducts be resolved in toxicological studies?
- Methodological Answer : Contradictions in adduct stability (e.g., in vivo vs. in vitro half-lives) may arise from tissue-specific GSH concentrations or pH gradients. Use isotopic labeling (e.g., ¹³C-TDI) to trace adduct fate in multi-compartmental models. Validate findings with kinetic studies under varied physiological conditions (e.g., simulated lung fluid vs. plasma) .
Q. What methodologies are recommended for quantifying this compound in environmental matrices such as air and water?
- Methodological Answer : For air sampling, employ impinger systems with derivatization agents (e.g., 1-(2-methoxyphenyl)piperazine) to stabilize TDI, followed by LC-MS/MS quantification (detection limit: ~0.1 µg/m³). In water, solid-phase extraction (SPE) with C18 cartridges precedes derivatization and GC-MS analysis. Calibrate using IUPAC-recommended units (e.g., nmol/L for water, µmol/m³ for air) .
Q. How do isomer-specific differences in 2,6-TDI reactivity influence its interactions with biomolecular targets?
- Methodological Answer : Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities of 2,6-TDI with nucleophilic residues (e.g., cysteine, lysine). Molecular dynamics simulations model steric effects of the methyl group in 2,6-TDI, which reduces accessibility to active sites compared to 2,4-TDI .
Data Analysis and Contradiction Resolution
Q. What statistical frameworks are suitable for analyzing dose-dependent toxicity data of this compound?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Address variability in biological replicates via mixed-effects models. For contradictory datasets (e.g., conflicting EC₅₀ values), apply meta-analysis tools like random-effects models to assess heterogeneity and identify confounding variables (e.g., exposure duration, cell line variability) .
Q. How can researchers optimize chromatographic conditions to resolve degradation products of this compound?
- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with tandem columns (C18 + phenyl-hexyl) and gradient elution (acetonitrile/water + 0.1% formic acid). Use high-resolution MS (HRMS) to identify degradation products (e.g., toluenediamine) via exact mass matching. Validate with stability-indicating assays under accelerated degradation conditions (e.g., 40°C, 75% humidity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
